molecular formula C8H11BrN2S B049163 2-(5-Bromothiophen-2-yl)piperazine CAS No. 111760-29-3

2-(5-Bromothiophen-2-yl)piperazine

Cat. No.: B049163
CAS No.: 111760-29-3
M. Wt: 247.16 g/mol
InChI Key: WDZOKSYMGVOWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromothiophen-2-yl)piperazine (CAS 111760-29-3) is a versatile brominated heterocyclic compound with a molecular formula of C 8 H 11 BrN 2 S and a molecular weight of 247.16 . This chemical serves as a critical synthetic intermediate, or building block, in medicinal chemistry and antibacterial research. Its primary research value lies in its use as a precursor for the development of novel piperazinyl quinolone derivatives . Studies have demonstrated that compounds synthesized from this piperazine scaffold exhibit significant antimicrobial activity. Specifically, N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives have shown activity comparable or superior to reference drugs like ciprofloxacin and norfloxacin against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The structure combines a piperazine ring, known for its prevalence in pharmacologically active molecules, with a 5-bromothiophene moiety, which can enhance binding affinity and modulate electronic properties. This makes the compound a valuable template for designing and synthesizing new molecules for biological evaluation . As a key intermediate, it enables researchers to explore structure-activity relationships and develop new therapeutic agents. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromothiophen-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZOKSYMGVOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599668
Record name 2-(5-Bromothiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111760-29-3
Record name 2-(5-Bromothiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 2-(5-Bromothiophen-2-yl)piperazine. This molecule holds potential as a valuable building block in medicinal chemistry due to the prevalence of the piperazine and bromothiophene moieties in a wide array of pharmacologically active agents.

Introduction

Piperazine and its derivatives are integral components in a vast number of approved drugs, exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, antipsychotic, and antihistaminic effects. The structural rigidity and basic nature of the piperazine ring allow for favorable interactions with various biological targets. Similarly, the 2-bromothiophene scaffold is a key constituent in many pharmaceuticals, contributing to their therapeutic efficacy. The combination of these two pharmacophores in this compound presents a promising platform for the development of new chemical entities with potential therapeutic applications.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of 2,5-dibromothiophene with an excess of piperazine, where one of the bromine atoms is displaced by the piperazine nucleophile. The use of an excess of piperazine is crucial to favor the monosubstituted product and minimize the formation of the disubstituted byproduct.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 2,5-Dibromothiophene

  • Piperazine (anhydrous)

  • Toluene (anhydrous)

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium hydroxide (NaOH) solution (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromothiophene (1.0 eq), piperazine (3.0 eq), sodium tert-butoxide (1.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the flask to dissolve the reactants.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with 1M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford this compound as the final product.

Synthesis_Workflow reagents 2,5-Dibromothiophene, Piperazine, NaOtBu, Pd(OAc)₂, XPhos reaction Nucleophilic Aromatic Substitution (100-110 °C, 12-24h) reagents->reaction solvent Anhydrous Toluene solvent->reaction workup Aqueous Workup (DCM, NaOH, Brine) reaction->workup purification Column Chromatography (Silica Gel, DCM/MeOH) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Characterization

The structural elucidation of the synthesized this compound would be accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the thiophene protons, typically in the aromatic region (δ 6.5-7.5 ppm), and signals for the piperazine ring protons, likely in the upfield region (δ 2.5-3.5 ppm). The protons on the substituted thiophene ring will likely appear as doublets. The piperazine protons may show complex splitting patterns due to their diastereotopic nature.
¹³C NMR Resonances for the four distinct carbons of the thiophene ring, with the carbon bearing the bromine atom shifted downfield. The piperazine carbons are expected to appear in the aliphatic region of the spectrum (δ 40-60 ppm).
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound. A characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns would involve cleavage of the piperazine ring.
FTIR Characteristic absorption bands for N-H stretching of the secondary amine in the piperazine ring (around 3300 cm⁻¹), C-H stretching of the thiophene ring (around 3100 cm⁻¹), and C-N stretching (around 1100-1300 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region (below 700 cm⁻¹).
Quantitative Data Summary
Parameter Predicted Value
Molecular Formula C₈H₁₁BrN₂S
Molecular Weight 247.16 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85 (d, 1H, J = 3.8 Hz), 6.60 (d, 1H, J = 3.8 Hz), 3.15 (t, 4H, J = 5.0 Hz), 3.05 (t, 4H, J = 5.0 Hz), 1.95 (s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.2, 125.8, 122.4, 108.9, 50.5, 45.8.
MS (ESI+) m/z [M+H]⁺ at 247.0 and 249.0

Potential Pharmacological Significance

Arylpiperazine derivatives are known to interact with a variety of receptors in the central nervous system (CNS), particularly serotonergic and dopaminergic receptors. The incorporation of a bromothiophene moiety could modulate the pharmacokinetic and pharmacodynamic properties of the piperazine core, potentially leading to novel therapeutic agents.

Signaling_Pathways cluster_0 Potential CNS Activity Arylpiperazine This compound Receptor GPCRs (e.g., 5-HT, Dopamine Receptors) Arylpiperazine->Receptor Binding Signaling Downstream Signaling Cascades (e.g., cAMP, IP3/DAG) Receptor->Signaling Activation/Inhibition Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Signaling->Response Outcome Therapeutic Effect (e.g., Antipsychotic, Antidepressant) Response->Outcome

Physicochemical Properties of 2-(5-Bromothiophen-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(5-Bromothiophen-2-yl)piperazine. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on foundational molecular attributes and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

PropertyValueSource
CAS Number 111760-29-3[1]
Molecular Formula C₈H₁₁BrN₂SChemicalBook
Molecular Weight 247.16 g/mol ChemicalBook

Experimental Protocols for Physicochemical Characterization

To empower researchers to determine the precise physicochemical properties of this compound, this section details standardized experimental methodologies for key parameters.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. The capillary method is a widely used and reliable technique for this determination.

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Conduct a preliminary rapid heating to approximate the melting range. Allow the apparatus to cool.

  • Accurate Determination: For a precise measurement, heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for formulation development and understanding its behavior in biological systems.

Principle: A known amount of the solute is added to a known volume of a solvent and agitated until equilibrium is reached. The concentration of the dissolved solute is then measured.

Materials:

  • This compound

  • A selection of relevant solvents (e.g., water, ethanol, DMSO, buffers at various pH)

  • Vials with screw caps

  • Shaker or agitator

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them on a shaker or agitator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional and a reliable approach for its determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer). The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water or buffer)

  • Water or a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Shaker

  • Centrifuge

  • Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together for at least 24 hours, followed by separation.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

  • Equilibration: Shake the mixture for a set period (e.g., 1-24 hours) to allow for complete partitioning. The duration may need to be optimized.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and the aqueous layers using an appropriate analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting Compound This compound Purification Purification and Drying Compound->Purification Characterization Initial Characterization (NMR, MS) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Solubility Solubility Assessment Characterization->Solubility LogP LogP Determination Characterization->LogP pKa pKa Measurement Characterization->pKa DataAnalysis Data Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis LogP->DataAnalysis pKa->DataAnalysis Reporting Reporting and Documentation DataAnalysis->Reporting

Caption: General workflow for physicochemical characterization.

References

In-depth Technical Guide: 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111760-29-3

This technical guide provides a comprehensive overview of 2-(5-Bromothiophen-2-yl)piperazine, a heterocyclic compound of interest to researchers and professionals in drug development. The guide covers its chemical properties, potential synthesis routes, known biological activities of related compounds, and a list of potential suppliers.

Chemical Data Summary

PropertyValueReference
CAS Number 111760-29-3[1][2]
Molecular Formula C₈H₁₁BrN₂S[3]
Molecular Weight 247.16 g/mol [3]
Appearance White to off-white solid
Purity Typically ≥95%[3]
Storage Store in a cool, dry place[3]

Synthesis and Experimental Protocols

One patented method for the synthesis of piperazine-substituted benzothiophenes involves the reaction of a brominated thiophene derivative with piperazine in the presence of a palladium catalyst and a phosphine ligand.[3] This suggests a potential pathway for the synthesis of this compound.

Hypothetical Synthetic Pathway:

A likely precursor for this synthesis is 2,5-dibromothiophene. The reaction would involve a selective nucleophilic substitution of one of the bromine atoms by piperazine.

General Experimental Protocol (Illustrative)

To a solution of 2,5-dibromothiophene in a suitable aprotic solvent (e.g., toluene, dioxane), an excess of piperazine is added. A palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine ligand, for instance, (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are introduced. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. After completion, the reaction is quenched, and the product is extracted using an organic solvent. Purification is typically achieved through column chromatography.

It is important to note that optimization of reaction conditions, including temperature, reaction time, and the specific catalyst-ligand system, would be necessary to achieve a good yield and purity of the final product.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperazine moiety is a well-established pharmacophore found in numerous drugs with a wide range of therapeutic applications.[4][5] Derivatives of piperazine have shown significant activity in several areas:

  • Central Nervous System (CNS) Disorders: Many piperazine-containing compounds act as ligands for various CNS receptors, including serotonergic and dopaminergic receptors, making them valuable in the treatment of mental health disorders.[6]

  • Anticancer Activity: Several piperazine derivatives have demonstrated potent anticancer properties.[7] Mechanistic studies on some of these compounds have revealed their ability to interfere with critical signaling pathways in cancer cells, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately leading to apoptosis.

  • Antimicrobial and Anthelmintic Properties: The piperazine scaffold is also a key component in various antimicrobial and anthelmintic drugs.[5]

Given the prevalence of the piperazine core in bioactive molecules, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Structure-activity relationship (SAR) studies of related 2-(thiophen-2-yl)piperazine derivatives could provide insights into how modifications of the thiophene and piperazine rings influence biological activity.

Signaling Pathway and Experimental Workflow Diagrams

As the specific signaling pathways modulated by this compound are not yet elucidated, a generalized workflow for screening its potential anticancer activity is presented below.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A This compound B Cancer Cell Line Panel (e.g., NCI-60) A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50/GI50 Values C->D E Lead Compound Identification D->E Select Potent and Selective Compounds F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V/PI) E->G H Western Blot for Key Signaling Proteins (e.g., AKT, ERK, caspases) E->H I Target Identification (e.g., Kinase Profiling) E->I

Caption: A generalized workflow for evaluating the anticancer potential of this compound.

Potential Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential vendors. Researchers are advised to verify the purity and availability from the respective suppliers.

SupplierLocation
AKSciCalifornia, USA[3]
ChemicalBookInternational
BLDpharmInternational
MolPortInternational
Sigma-AldrichInternational
Triumph InterchemHyderabad, India[8]
Shree Ganesh ChemicalsIndia[9]
TradeIndia (aggregator)India[10]

References

Spectroscopic and Synthetic Profile of 2-(5-Bromothiophen-2-yl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document addresses the available spectroscopic and synthetic data for the compound 2-(5-Bromothiophen-2-yl)piperazine. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this compound are not publicly available at this time. Similarly, a detailed, peer-reviewed experimental protocol for its synthesis has not been identified.

The search results did yield information on related but structurally distinct molecules, such as derivatives of 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole and other complex piperazine-containing compounds. However, this information is not directly applicable to the target compound of this guide.

In lieu of specific experimental data, this document provides a generalized experimental workflow that would typically be employed for the synthesis and characterization of a novel compound such as this compound. This workflow is presented to guide researchers in the potential development and analysis of this and similar molecules.

Predicted Spectroscopic Data Summary

While experimental data is unavailable, theoretical spectroscopic characteristics can be anticipated. These predictions are for informational purposes only and must be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
Thiophene-H6.8 - 7.2d~3-4
Thiophene-H6.7 - 7.1d~3-4
Piperazine-CH (at C2)3.5 - 4.0m-
Piperazine-CH₂ (at C3, C5, C6)2.8 - 3.4m-
Piperazine-NH1.5 - 2.5br s-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
Thiophene C-Br110 - 115
Thiophene C-H123 - 128
Thiophene C-H125 - 130
Thiophene C-piperazine145 - 155
Piperazine C250 - 55
Piperazine C3, C5, C645 - 50

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]+260/262Isotopic pattern for Bromine (approx. 1:1 ratio)
[M+H]+261/263Isotopic pattern for Bromine (approx. 1:1 ratio)

Table 4: Predicted IR Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Piperazine)3250 - 3400Medium, Broad
C-H Stretch (Aromatic/Thiophene)3000 - 3100Medium
C-H Stretch (Aliphatic/Piperazine)2800 - 3000Medium
C=C Stretch (Thiophene)1400 - 1600Medium
C-N Stretch1150 - 1350Medium-Strong
C-Br Stretch500 - 600Strong

General Experimental Workflow

The synthesis and characterization of a novel compound like this compound would follow a structured workflow. This process ensures the correct product is synthesized, purified, and its chemical structure is unambiguously confirmed. The following diagram illustrates this typical workflow.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation & Analysis cluster_conclusion Final Confirmation start Starting Materials (e.g., 2,5-dibromothiophene, Piperazine derivative) reaction Chemical Reaction (e.g., Nucleophilic Substitution/Coupling) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification purified_product Isolated Pure Product purification->purified_product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purified_product->nmr ms Mass Spectrometry (HRMS, GC-MS/LC-MS) purified_product->ms ir IR Spectroscopy purified_product->ir purity Purity Assessment (HPLC, Elemental Analysis) purified_product->purity data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis purity->data_analysis final_structure Confirmed Structure of This compound data_analysis->final_structure

Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Unlocking the Therapeutic Potential of Thiophene-Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synergistic combination of the thiophene ring and the piperazine moiety has given rise to a versatile class of compounds with a broad spectrum of biological activities. These derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the key biological activities of thiophene-piperazine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Thiophene-piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity and EGFR Kinase Inhibition

The following table summarizes the in vitro anticancer activity of selected thiophene-piperazine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and their EGFR kinase inhibitory activity.

CompoundTarget Cell Line/EnzymeAssayIC50 ValueReference
18i A549 (Human Lung Carcinoma)MTT Assay1.43 ± 0.08 µM[1]
17i HCT116 (Human Colon Carcinoma)MTT Assay4.82 ± 0.80 µM[1]
18i EGFR KinaseKinase Inhibition Assay42.3 nM[1]
Signaling Pathway: EGFR Inhibition

The diagram below illustrates the signaling pathway initiated by EGFR and its inhibition by specific thiophene-piperazine derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which promote cell proliferation and survival. Inhibitors block the kinase activity, thereby halting these oncogenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor Thiophene-Piperazine Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and Inhibition.
Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of thiophene-piperazine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) into a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiophene-piperazine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

This protocol describes the in vitro assessment of EGFR kinase inhibition.

  • Reagent Preparation: Prepare serial dilutions of the thiophene-piperazine inhibitor in a suitable buffer. Prepare a master mix containing the peptide substrate and ATP in a kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted inhibitor or control (DMSO). Add the kinase reaction master mix to each well. Initiate the reaction by adding the diluted recombinant EGFR enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate at room temperature for 40 minutes. Add a kinase detection reagent to convert the generated ADP to ATP, which then produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow_Anticancer cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Thiophene-Piperazine Derivatives MTT MTT Assay (Cytotoxicity) Synthesis->MTT KinaseAssay EGFR Kinase Inhibition Assay Synthesis->KinaseAssay IC50_MTT IC50 Calculation (Cell Viability) MTT->IC50_MTT IC50_Kinase IC50 Calculation (Enzyme Inhibition) KinaseAssay->IC50_Kinase

Workflow for Anticancer Evaluation.

Antimicrobial Activity

Certain thiophene-piperazine derivatives have demonstrated notable activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The table below presents the MIC values of selected thiophene-piperazine derivatives against different microbial strains.

CompoundMicrobial StrainAssayMIC (µg/mL)Reference
4b, 4d, 5a, 5b Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-ABroth Microdilution40[2]
4a, 4d, 4e, 5c, 5e Aspergillus niger, Penicillium notatum, Aspergillus fumigates, Candida albicansBroth Microdilution40[2]
Experimental Protocol

This protocol details the determination of the MIC of thiophene-piperazine derivatives against microbial strains.

  • Preparation of Compound Stock Solution: Dissolve the thiophene-piperazine derivatives in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Add sterile broth to all wells of a 96-well plate. Perform a two-fold serial dilution of the compound stock solution across the plate.

  • Inoculum Preparation: Culture the test microorganisms (bacteria or fungi) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurological Activity: Acetylcholinesterase Inhibition

Thiophene-piperazine derivatives have been investigated for their potential in treating neurological disorders, such as Alzheimer's disease. One of the key mechanisms explored is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Quantitative Data: Acetylcholinesterase (AChE) Inhibition

The following table summarizes the AChE inhibitory activity of a thiophene-piperazine carbamate hybrid.

CompoundEnzymeAssayIC50 ValueReference
8e Acetylcholinesterase (AChE)Ellman's Method0.12 ± 0.001 µM[3]
8e Butyrylcholinesterase (BChE)Ellman's Method12.29 ± 0.02 µM[3]
Experimental Protocol

This protocol describes the measurement of AChE activity and its inhibition using the colorimetric Ellman's method.

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in phosphate buffer.

    • 14 mM ATCI (acetylthiocholine iodide) solution in deionized water.

    • AChE enzyme solution in phosphate buffer.

    • Test compound (thiophene-piperazine derivative) solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

AChE_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, DTNB, ATCI, AChE, and Test Compounds PlateSetup Set up 96-well plate (Blank, Control, Test) Reagents->PlateSetup Preincubation Pre-incubate AChE with Inhibitor PlateSetup->Preincubation ReactionStart Initiate reaction with ATCI Preincubation->ReactionStart Measurement Kinetic Measurement at 412 nm ReactionStart->Measurement IC50_AChE Calculate Reaction Rates and Determine IC50 Measurement->IC50_AChE

Workflow for AChE Inhibition Assay.

This technical guide provides a foundational understanding of the significant biological activities of thiophene-piperazine derivatives. The detailed protocols and structured data are intended to serve as a valuable resource for researchers in the field, enabling the efficient design and execution of experiments to further explore and harness the therapeutic potential of this versatile chemical scaffold.

References

Structure-Activity Relationship (SAR) Studies of 2-(5-Bromothiophen-2-yl)piperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(5-bromothiophen-2-yl)piperazine analogs, a class of compounds with significant potential for targeting G-protein coupled receptors (GPCRs), particularly the dopamine D4 receptor. This document summarizes key quantitative data from studies on analogous compounds, outlines detailed experimental protocols for their synthesis and pharmacological evaluation, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows. The insights provided herein are intended to guide the rational design and development of novel therapeutic agents based on this privileged scaffold.

Introduction

The piperazine ring is a versatile scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological entities.[1] When coupled with a thiophene moiety, particularly a 2-substituted thiophene, the resulting analogs often exhibit significant affinity for dopamine receptors.[2] The this compound core represents a key pharmacophore, with the bromine atom offering a potential vector for modifying electronic properties and metabolic stability, or for further functionalization.

This guide focuses on the SAR of this scaffold, primarily in the context of its interaction with the dopamine D4 receptor, a target of considerable interest for the treatment of various neuropsychiatric disorders, including schizophrenia and potentially glioblastoma.[3][4] Understanding how structural modifications to this core influence binding affinity, selectivity, and functional activity is paramount for the development of next-generation therapeutics.

Core Structure and Numbering

The fundamental scaffold for the analogs discussed in this guide is this compound. The standard numbering convention for this heterocyclic system is illustrated below. Modifications are typically explored at the N1 and N4 positions of the piperazine ring.

(Note: A placeholder image is used. In a real-world scenario, a chemical structure drawing would be embedded.)

Caption: Core structure and numbering of this compound.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for a comprehensive library of this compound analogs is not extensively published in a single source, by examining structurally related N-arylpiperazines and 2-thienylpiperazines, key trends can be elucidated. The following sections summarize the impact of structural modifications at various positions on the dopamine D4 receptor affinity and selectivity.

Modifications at the Piperazine N1-Position

The N1 nitrogen of the piperazine ring is a critical interaction point. Generally, substitution at this position is not well-tolerated for high D4 affinity. Small alkyl groups may be acceptable, but larger or more complex substituents often lead to a significant decrease in binding.

Modifications at the Piperazine N4-Position

The N4 position is the most common site for modification and plays a crucial role in determining affinity and selectivity for the D4 receptor.

  • Aromatic and Heteroaromatic Substituents: The introduction of an aromatic or heteroaromatic ring at the N4 position is a common strategy to enhance D4 affinity. The nature and substitution pattern of this ring are critical.[5]

  • Linker Length and Rigidity: When a terminal aromatic group is attached via a linker to the N4 position, the length and rigidity of this linker significantly impact binding. A propyl linker is often found to be optimal for D4 affinity in related series.[4] Shortening or lengthening the linker can decrease affinity and selectivity.[6]

  • Bioisosteric Replacements: Replacing a terminal phenyl ring with bioisosteres such as naphthyl or various heterocyclic rings can modulate affinity and selectivity. For instance, replacing a phenyl with a naphthyl group has been shown to increase D4 affinity in analogous series.[3]

Modifications on the Thiophene Ring

The 5-bromo substituent on the thiophene ring is a key feature. Halogen atoms can influence the electronic properties of the aromatic system and provide a point for metabolic stability or further chemical modification. While direct comparisons are limited, the presence of a halogen at this position is common in potent D4 ligands.

Quantitative Data

The following tables summarize the binding affinities (Ki values) of representative analogs at human dopamine D2, D3, and D4 receptors. It is important to note that these compounds are structurally analogous to the core topic and are presented to infer the SAR for this compound derivatives.

Table 1: Dopamine Receptor Binding Affinities of N-Arylpiperazine Analogs

Compound IDN4-SubstituentD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D4/D2 SelectivityD4/D3 Selectivity
1 2-Methoxyphenyl400.9---
2 2,3-Dichlorophenyl530.3---
3 Naphthyl--(4x higher affinity than phenyl analog)--
4 2-Pyridyl--(High affinity)12301148

Data inferred from analogous series.[2][3][4]

Table 2: Effect of Linker Length in N-Alkyl-Arylpiperazine Analogs

Compound IDLinker (n)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D4/D2 SelectivityD4/D3 Selectivity
5 2128863163.10.0510
6 31101322.820.0347
7 411281.34.270.0419

Data represents a series where the N4-position is connected to a quinolinone moiety via an alkyl linker of varying length (n).[6]

Experimental Protocols

The following are detailed protocols for key experiments typically employed in the SAR studies of dopamine receptor ligands.

Synthesis of this compound Analogs

The synthesis of the target compounds generally involves a multi-step process. A representative synthetic scheme is outlined below.

synthesis_workflow start 2-Acetyl-5-bromothiophene step1 Bromination start->step1 NBS, AIBN step2 Reaction with N-Boc-piperazine step1->step2 N-Boc-piperazine, Base step3 Boc Deprotection step2->step3 TFA or HCl step4 N4-Alkylation/Arylation step3->step4 R-X, Base product Target Analog step4->product

Caption: General synthetic workflow for this compound analogs.

Protocol:

  • Bromination of 2-Acetyl-5-bromothiophene: To a solution of 2-acetyl-5-bromothiophene in a suitable solvent (e.g., CCl4), N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is refluxed until the reaction is complete, yielding 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one.

  • Reaction with N-Boc-piperazine: The resulting bromo-intermediate is reacted with N-Boc-piperazine in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile) to yield the Boc-protected piperazine derivative.

  • Boc Deprotection: The Boc protecting group is removed using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane or dioxane) to afford the this compound intermediate.

  • N4-Alkylation/Arylation: The final target analog is synthesized by reacting the intermediate from step 3 with an appropriate alkyl halide or aryl halide under suitable conditions (e.g., reductive amination with an aldehyde or Buchwald-Hartwig amination with an aryl halide).

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human dopamine D4 receptor.[7][8][9]

binding_assay_workflow start Prepare Reagents step1 Incubate Membranes, Radioligand, and Competitor start->step1 step2 Terminate Reaction by Rapid Filtration step1->step2 step3 Wash Filters step2->step3 step4 Measure Radioactivity step3->step4 step5 Data Analysis (IC50 -> Ki) step4->step5

Caption: Experimental workflow for a radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~15-20 Ci/mmol).

  • Non-specific Binding Agent: (+)-Butaclamol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[9]

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[9]

  • Scintillation Counter and Cocktail.

Protocol:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-spiperone (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of the test compound in the assay buffer. For total binding, no competitor is added. For non-specific binding, (+)-butaclamol is added. The total assay volume is typically 250-500 µL.

  • Equilibration: Incubate the plates at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[7][8]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9]

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the ability of the test compounds to act as antagonists at the D4 receptor by blocking agonist-induced inhibition of cAMP production.[10]

functional_assay_workflow start Plate D4-expressing Cells step1 Pre-incubate with Antagonist start->step1 step2 Stimulate with Agonist + Forskolin step1->step2 step3 Lyse Cells and Measure cAMP step2->step3 step4 Data Analysis (EC50) step3->step4

Caption: Experimental workflow for a cAMP functional assay.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.

  • Agonist: Dopamine or a selective D2-like agonist (e.g., quinpirole).

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Plating: Plate the D4-expressing cells in 96- or 384-well plates and grow to confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration of dopamine) along with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Incubation: Incubate for a further period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to determine the EC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G-protein coupled receptors that couple to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor block this effect.

signaling_pathway Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist 2-(5-Bromothiophen-2-yl) piperazine Analog (Antagonist) Antagonist->D4R Blocks Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Dopamine D4 receptor signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel dopamine D4 receptor ligands. The SAR of this class of compounds is heavily influenced by the nature of the substituent at the N4 position of the piperazine ring, with aromatic and heteroaromatic moieties, connected by an optimal linker, being crucial for high affinity and selectivity. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of new analogs. Future work in this area should focus on the systematic exploration of substitutions on both the N4-aryl ring and the thiophene moiety to fine-tune the pharmacological profile and develop candidates with therapeutic potential for CNS disorders and other indications where the dopamine D4 receptor plays a significant role.

References

In Silico Prediction of 2-(5-Bromothiophen-2-yl)piperazine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive in silico framework for the prediction of the bioactivity of the novel compound, 2-(5-Bromothiophen-2-yl)piperazine. Lacking empirical data, this document outlines a predictive approach leveraging the well-established polypharmacology of the arylpiperazine scaffold. We explore potential bioactivities in two key therapeutic areas: Central Nervous System (CNS) disorders and oncology. Detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis are provided to predict interactions with high-value targets, including serotonin and dopamine receptors for CNS applications, and the androgen receptor, tyrosinase, Axl kinase, and tubulin for anticancer potential. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive roadmap for the initial stages of drug discovery and hypothesis generation for this and structurally related compounds.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to anticancer, antihistamine, and anti-inflammatory properties[1][2]. Specifically, the arylpiperazine moiety is a common feature in numerous approved drugs and clinical candidates, particularly those targeting the Central Nervous System (CNS) and, more recently, various cancer-related pathways[3][4][5][6][7][8]. The subject of this guide, this compound, is a novel compound for which, to our knowledge, no bioactivity data has been published.

Given the rich pharmacological history of the arylpiperazine scaffold, an in silico, or computational, approach provides a rapid and cost-effective means to generate initial hypotheses regarding the potential therapeutic applications of this molecule[8][9]. In silico methods are integral to modern drug discovery, enabling the prediction of a compound's pharmacokinetic and pharmacodynamic properties before its synthesis and experimental testing[8][9].

This technical whitepaper presents a detailed, predictive in silico workflow to elucidate the potential bioactivity of this compound. We will explore its potential as both a CNS agent, by modeling its interactions with key serotonin and dopamine receptors, and as an anticancer agent, by investigating its potential to modulate validated oncology targets. This dual-pronged approach is warranted by the known promiscuity of the arylpiperazine scaffold[3][4][5][6][7][8].

This document will provide in-depth methodologies for:

  • Molecular Docking: To predict the binding mode and affinity of the compound against selected protein targets.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models based on the activities of structurally similar compounds.

  • Pharmacophore Modeling: To identify the key chemical features responsible for biological activity and screen for other potential targets.

By following the protocols outlined herein, researchers can generate a robust, data-driven hypothesis for the bioactivity of this compound, guiding future experimental validation and drug development efforts.

Predicted Bioactivity Profile: A Dual-Pronged Hypothesis

Based on the prevalence of the arylpiperazine scaffold in both CNS and anticancer agents, we propose a dual investigation into the potential bioactivity of this compound.

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-known modulators of aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors[8][10][11][12]. This interaction is the basis for the therapeutic effects of numerous antipsychotic, antidepressant, and anxiolytic drugs[10][11]. Therefore, we hypothesize that this compound may exhibit affinity for and modulate the activity of the following receptors:

  • 5-HT1A Receptor: A target for anxiolytic and antidepressant medications.

  • 5-HT2A Receptor: A key target for atypical antipsychotics.

  • Dopamine D2 Receptor: The primary target for both typical and atypical antipsychotics.

Anticancer Activity

Recent research has increasingly highlighted the potential of arylpiperazine derivatives as anticancer agents[3][4][6][13]. These compounds have been shown to target a variety of proteins implicated in cancer progression. We will therefore investigate the potential of this compound to interact with the following validated oncology targets:

  • Androgen Receptor (AR): A crucial target in the treatment of prostate cancer.

  • Tyrosinase: An enzyme involved in melanin synthesis and a target for melanoma therapies.

  • Axl Kinase: A receptor tyrosine kinase implicated in tumor proliferation, metastasis, and drug resistance.

  • Tubulin: A key component of microtubules, the polymerization of which is a validated target for a major class of anticancer drugs.

In Silico Methodologies: Detailed Protocols

This section provides detailed, step-by-step protocols for the in silico prediction of the bioactivity of this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[14]. It is a powerful tool for predicting binding affinity and understanding the molecular interactions at the heart of ligand recognition.

I. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

  • PubChem or ChemDraw: For obtaining or drawing the 2D structure of the ligand.

II. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB. It is advisable to select a high-resolution structure that is co-crystallized with a known ligand.

  • Prepare the Receptor:

    • Load the PDB file into ADT.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign Gasteiger charges.

    • Save the prepared protein in the PDBQT file format.

III. Ligand Preparation:

  • Obtain Ligand Structure: Draw the 2D structure of this compound using ChemDraw or a similar tool and save it as a MOL file. Convert the 2D structure to a 3D structure using a program like Open Babel.

  • Prepare the Ligand:

    • Load the 3D ligand file into ADT.

    • Detect the root of the ligand and define the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

IV. Grid Generation:

  • Define the Binding Site: Load the prepared receptor (PDBQT file) into ADT.

  • Set Grid Box Parameters: Define the center and dimensions of the grid box to encompass the active site of the receptor. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to center the grid box.

V. Docking Simulation:

  • Configure AutoDock Vina: Create a configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.

VI. Analysis of Results:

  • Visualize Docking Poses: Load the receptor PDBQT file and the output PDBQT file containing the docked ligand poses into PyMOL or Discovery Studio Visualizer.

  • Analyze Binding Affinity: The output file from AutoDock Vina will contain the predicted binding affinities (in kcal/mol) for the different docking poses. Lower binding energies indicate a more favorable binding interaction.

  • Investigate Molecular Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the binding site.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity[15]. By building a QSAR model based on a training set of known active and inactive molecules, the activity of new, untested compounds can be predicted.

I. Software and Resources:

  • DataWarrior or similar chemical spreadsheet: For data curation and management.

  • PaDEL-Descriptor or Mordred: For calculating molecular descriptors.

  • Scikit-learn (Python library) or R: For building and validating machine learning models.

II. Dataset Preparation:

  • Data Collection: Compile a dataset of structurally diverse arylpiperazine derivatives with experimentally determined biological activity (e.g., Ki or IC50 values) against the target of interest.

  • Data Curation: Standardize the chemical structures, remove duplicates, and handle missing data. Convert biological activity data to a consistent unit (e.g., pIC50).

  • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.

III. Descriptor Calculation:

  • Generate Molecular Descriptors: Use software like PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D descriptors) for all compounds in the dataset. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties, topology, and geometry.

IV. Model Building and Validation:

  • Feature Selection: Employ feature selection techniques (e.g., recursive feature elimination, genetic algorithms) to identify a subset of the most relevant descriptors that correlate with biological activity.

  • Model Generation: Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, random forest) to build a QSAR model that relates the selected descriptors to the biological activity of the compounds in the training set.

  • Internal Validation: Assess the robustness and predictive power of the model using internal validation techniques such as cross-validation (e.g., leave-one-out or k-fold cross-validation).

  • External Validation: Evaluate the predictive performance of the model on the independent test set. Key statistical metrics to consider include the coefficient of determination (R²), the cross-validated R² (Q²), and the R² for the external test set (R²_pred).

V. Prediction for New Compound:

  • Calculate Descriptors: Calculate the same set of molecular descriptors for this compound.

  • Predict Activity: Use the validated QSAR model to predict the biological activity of the new compound.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target[16][17]. Pharmacophore models can be used to screen large compound libraries to identify novel molecules with the desired biological activity.

I. Software and Resources:

  • LigandScout or Phase (Schrödinger): For pharmacophore model generation and virtual screening.

  • A database of 3D compound structures (e.g., ZINC, Maybridge): For virtual screening.

II. Pharmacophore Model Generation:

  • Select a Training Set: Choose a set of structurally diverse and potent ligands known to be active against the target of interest.

  • Generate Conformers: Generate a diverse set of low-energy 3D conformations for each ligand in the training set.

  • Align Ligands: Superimpose the conformers of the active ligands to identify common chemical features.

  • Generate Pharmacophore Hypotheses: Based on the alignment, generate several pharmacophore hypotheses, which consist of a 3D arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

  • Score and Validate Hypotheses: Score the generated hypotheses based on how well they map to the active ligands and their ability to distinguish active from inactive compounds (if a set of inactives is available). Select the best-ranked hypothesis for virtual screening.

III. Virtual Screening:

  • Prepare Compound Database: Prepare a database of 3D conformers for a large library of compounds.

  • Screen the Database: Use the validated pharmacophore model as a 3D query to search the compound database. The software will identify molecules that can adopt a conformation that matches the pharmacophore features.

  • Filter and Rank Hits: The retrieved hits are typically ranked based on how well they fit the pharmacophore model. Further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) can be applied to narrow down the list of potential candidates.

IV. Analysis of this compound:

  • Generate Conformers: Generate a set of low-energy conformers for this compound.

  • Fit to Pharmacophore: Assess how well the conformers of the compound fit the generated pharmacophore model. A good fit suggests that the compound is likely to be active against the target.

Predicted Bioactivity Data

The following tables present hypothetical, yet representative, quantitative data that could be generated from the in silico studies described above. These values are for illustrative purposes to demonstrate how the results of such a predictive study would be presented.

Table 1: Predicted CNS Receptor Binding Affinities
Target ReceptorPredicted Binding Affinity (Ki, nM)
5-HT1A15
5-HT2A85
Dopamine D2120
Table 2: Predicted Anticancer Activity
Target ProteinPredicted IC50 (µM)
Androgen Receptor5.2
Tyrosinase12.8
Axl Kinase2.5
Tubulin Polymerization8.9

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the in silico workflows and relevant signaling pathways discussed in this guide.

In Silico Bioactivity Prediction Workflow

in_silico_workflow cluster_start Compound of Interest cluster_hypothesis Hypothesis Generation cluster_targets Potential Therapeutic Areas & Targets cluster_methods In Silico Prediction Methods cluster_results Predicted Outcomes cluster_validation Experimental Validation compound This compound hypothesis Arylpiperazine Scaffold Analysis compound->hypothesis cns CNS Disorders (5-HT1A, 5-HT2A, D2) hypothesis->cns cancer Cancer (AR, Tyrosinase, Axl, Tubulin) hypothesis->cancer docking Molecular Docking cns->docking qsar QSAR Modeling cns->qsar pharmacophore Pharmacophore Modeling cns->pharmacophore cancer->docking cancer->qsar cancer->pharmacophore binding_affinity Binding Affinity & Mode docking->binding_affinity predicted_activity Predicted Bioactivity (Ki, IC50) qsar->predicted_activity feature_mapping Pharmacophoric Features pharmacophore->feature_mapping synthesis Chemical Synthesis binding_affinity->synthesis predicted_activity->synthesis feature_mapping->synthesis in_vitro In Vitro Assays synthesis->in_vitro

Caption: Overall workflow for the in silico bioactivity prediction of this compound.

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation cluster_setup Setup cluster_run Execution cluster_analysis Analysis protein_prep Protein Preparation (PDB -> PDBQT) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D -> 3D -> PDBQT) docking_run Run Docking Simulation (AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results Analyze Results (Binding Energy, Pose, Interactions) docking_run->results

Caption: A generalized workflow for performing molecular docking simulations.

Androgen Receptor Signaling Pathway

ar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (Testosterone/DHT) ar_hsp AR-HSP Complex androgen->ar_hsp Binds ar AR ar_hsp->ar HSP Dissociation ar_dimer AR Dimer ar->ar_dimer Dimerization are Androgen Response Element (ARE) ar_dimer->are Binds to DNA transcription Gene Transcription (Proliferation, Survival) are->transcription Initiates

Caption: Simplified diagram of the canonical androgen receptor signaling pathway.

Axl Kinase Signaling Pathway

axl_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular gas6 Gas6 axl Axl Receptor gas6->axl Binds & Activates pi3k_akt PI3K/Akt Pathway axl->pi3k_akt mapk_erk MAPK/ERK Pathway axl->mapk_erk stat JAK/STAT Pathway axl->stat nfkb NF-κB Pathway axl->nfkb cellular_responses Cellular Responses (Proliferation, Survival, Migration) pi3k_akt->cellular_responses mapk_erk->cellular_responses stat->cellular_responses nfkb->cellular_responses

Caption: Overview of the Axl kinase signaling pathway and its downstream effectors in cancer.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the initial bioactivity prediction of the novel compound, this compound. By leveraging the known pharmacology of the arylpiperazine scaffold, we have proposed a dual-pronged investigation into its potential as both a CNS agent and an anticancer therapeutic. The detailed protocols for molecular docking, QSAR modeling, and pharmacophore analysis provide a clear roadmap for researchers to generate robust, data-driven hypotheses regarding the compound's biological targets and potential efficacy.

The predictive nature of this work underscores the power of computational methods in modern drug discovery, enabling the prioritization of resources and the rational design of future experimental studies. The hypothetical data and pathway visualizations presented herein serve as a template for the expected outcomes of such an in silico investigation.

It is our hope that this guide will serve as a valuable resource for the scientific community, facilitating the exploration of this compound and other novel chemical entities, and ultimately accelerating the discovery of new therapeutic agents. The next critical step will be the experimental validation of these in silico predictions to confirm the bioactivity and therapeutic potential of this promising compound.

References

The Emergence of 2-(5-Bromothiophen-2-yl)piperazine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 2-(5-bromothiophen-2-yl)piperazine derivatives, a promising scaffold in contemporary drug discovery. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, biological activities, and therapeutic potential of this unique chemical class. It offers a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this area.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[1] Its ability to be readily substituted at its nitrogen atoms allows for the fine-tuning of physicochemical and pharmacological properties. The incorporation of a 2-(5-bromothiophen-2-yl) moiety introduces a unique combination of steric and electronic features, offering new avenues for molecular interactions with biological targets. This guide focuses on derivatives that link this bromothiophene-piperazine core to other pharmacophores, such as quinolones, exploring their potential as novel therapeutic agents.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process. A key intermediate is an α-haloketone, which is then used to alkylate a piperazine-containing molecule.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the preparation of the reactive electrophile followed by its coupling with the piperazine-bearing nucleophile.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Coupling Reaction 2-Bromothiophene 2-Bromothiophene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Bromothiophene->Friedel-Crafts Acylation Acetyl chloride Acetyl chloride Acetyl chloride->Friedel-Crafts Acylation 1-(5-bromothiophen-2-yl)ethanone 1-(5-bromothiophen-2-yl)ethanone Friedel-Crafts Acylation->1-(5-bromothiophen-2-yl)ethanone Bromination Bromination 1-(5-bromothiophen-2-yl)ethanone->Bromination 2-bromo-1-(5-bromothiophen-2-yl)ethanone 2-bromo-1-(5-bromothiophen-2-yl)ethanone Bromination->2-bromo-1-(5-bromothiophen-2-yl)ethanone Alkylation Alkylation 2-bromo-1-(5-bromothiophen-2-yl)ethanone->Alkylation Piperazinyl Quinolone Piperazinyl Quinolone Piperazinyl Quinolone->Alkylation Target Derivative Target Derivative Alkylation->Target Derivative

General synthetic workflow for this compound derivatives.
Experimental Protocols

Synthesis of 2-bromo-1-(5-bromothiophen-2-yl)ethanone (Key Intermediate)

This protocol is based on the standard α-bromination of an aryl ketone.

  • Preparation of 1-(5-bromothiophen-2-yl)ethanone: To a solution of 2-bromothiophene (1 equivalent) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 equivalents) and a Lewis acid catalyst (e.g., aluminum chloride).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(5-bromothiophen-2-yl)ethanone.[2]

  • α-Bromination: Dissolve 1-(5-bromothiophen-2-yl)ethanone (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Add elemental bromine (1.1 equivalents) dropwise to the solution while stirring.

  • The reaction can be facilitated by microwave irradiation for several hours.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and purify the product to obtain 2-bromo-1-(5-bromothiophen-2-yl)ethanone.[3]

General Procedure for the Synthesis of N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Derivatives of Piperazinyl Quinolones

This procedure describes the alkylation of a piperazine nitrogen.

  • Dissolve the desired piperazinyl quinolone (e.g., norfloxacin, ciprofloxacin) (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, for instance, anhydrous potassium carbonate (2-3 equivalents), to the mixture.

  • Add 2-bromo-1-(5-bromothiophen-2-yl)ethanone (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have been primarily investigated for their antimicrobial properties. However, the broader class of arylpiperazines is known for a wide range of biological activities, suggesting a wider therapeutic potential for this specific sub-class.

Antimicrobial Activity

A series of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[4][5] Some of these compounds exhibit potency comparable or superior to established antibiotics like ciprofloxacin and norfloxacin against strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.[4][5]

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound IDQuinolone CoreR GroupTarget OrganismMIC (µg/mL)Reference
Example 1 Ciprofloxacin=OS. aureusData Not Fully Available[4][5]
Example 2 Norfloxacin=OS. epidermidisData Not Fully Available[4][5]
Example 3 Ciprofloxacin=NOHB. subtilisData Not Fully Available[4][5]
Example 4 Norfloxacin=NOHS. aureusData Not Fully Available[4][5]

Note: Specific MIC values from the primary literature were not fully accessible. The table reflects the reported comparable or superior activity to reference drugs.

Potential Anticancer and CNS Activity

While specific studies on the anticancer or CNS effects of this compound derivatives are limited, the broader arylpiperazine class is a rich source of compounds with these activities. For instance, many arylpiperazines are known to interact with serotonin and dopamine receptors, making them valuable for treating psychiatric disorders.[1] Additionally, various piperazine derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[6]

Table 2: Representative Cytotoxic Activity of Other Piperazine Derivatives

Compound ClassCancer Cell LineActivity MetricValue (µM)
Benzothiazole-PiperazineHepatocellular (HUH-7)GI501.23
Benzothiazole-PiperazineBreast (MCF-7)GI500.98
1-Benzhydryl-PiperazineLiver (SNU-475)IC506.98
Vindoline-PiperazineBreast (MDA-MB-468)GI501.00

This table provides context from related piperazine derivatives to suggest potential avenues of investigation for the 2-(5-bromothiophen-2-yl) scaffold.

Signaling Pathways and Mechanism of Action

The mechanism of action for these derivatives can be inferred from the known pharmacology of their constituent parts: the quinolone and the arylpiperazine moieties.

Quinolone-Mediated DNA Damage Pathway

Quinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, they inhibit DNA replication and repair, leading to bacterial cell death.

G Quinolone_Derivative Quinolone_Derivative DNA_Gyrase DNA_Gyrase Quinolone_Derivative->DNA_Gyrase Topoisomerase_IV Topoisomerase_IV Quinolone_Derivative->Topoisomerase_IV Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Topoisomerase_IV->Cleavage_Complex DNA_Replication_Inhibition Inhibition of DNA Replication Cleavage_Complex->DNA_Replication_Inhibition Double_Strand_Breaks DNA Double-Strand Breaks Cleavage_Complex->Double_Strand_Breaks Cell_Death Cell_Death DNA_Replication_Inhibition->Cell_Death Double_Strand_Breaks->Cell_Death

Mechanism of action for quinolone antibiotics.
Potential Arylpiperazine-Mediated Signaling

Arylpiperazines frequently interact with G-protein coupled receptors (GPCRs) in the CNS. For example, many are ligands for serotonin (5-HT) and dopamine (D) receptors. Interaction with these receptors can modulate downstream signaling cascades, such as the cAMP and phosphoinositide pathways, which are crucial for neuronal function. This suggests that this compound derivatives could be explored for their potential to modulate these pathways in the context of neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][7]

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (adjusted to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer or normal cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Screening

G Cell_Culture Seed Cells in 96-well Plate Compound_Treatment Add Serial Dilutions of Test Compound Cell_Culture->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Calculate IC50 Value Absorbance->Data_Analysis

Workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Initial studies have highlighted their potential as potent antibacterial agents. Given the broad pharmacological profile of the parent arylpiperazine class, future research should expand to investigate the efficacy of these derivatives in other therapeutic areas, including oncology and neuroscience. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this intriguing class of molecules. Further structure-activity relationship (SAR) studies are warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

A Technical Guide to the Synthetic Routes for 2-(Aryl)piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(aryl)piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of biological targets. The precise orientation of the aryl group in the 2-position introduces a key stereocenter, making the development of efficient and stereoselective synthetic routes a critical endeavor in drug discovery and development. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing 2-(aryl)piperazine compounds, with a focus on data-driven comparison of methodologies, detailed experimental protocols, and visual representations of key chemical transformations.

Core Synthetic Strategies

The synthesis of 2-(aryl)piperazines can be broadly categorized into two main approaches:

  • Construction of the C-N bond: Formation of the bond between a pre-formed piperazine ring and an aryl group.

  • Construction of the piperazine ring: Cyclization strategies that incorporate the 2-aryl substituent during the ring-forming process.

This guide will delve into the most prevalent and impactful methods within these categories, including the Buchwald-Hartwig amination, reductive amination, nucleophilic aromatic substitution (SNAr), synthesis from chiral amino acid precursors, and asymmetric lithiation.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it has been widely applied to the synthesis of N-arylpiperazines.[1][2] While most commonly used for N(1)-arylation, its application to the synthesis of 2-(aryl)piperazines typically involves the arylation of a piperazine precursor where the aryl group is already attached at the 2-position, or the arylation of a piperazine with a suitable protecting group strategy to direct arylation.

The general transformation involves the cross-coupling of an aryl halide or triflate with a piperazine derivative in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

Reaction Scheme:

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, and reductive elimination.

Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange + Piperazine - HX Ar-Pd(II)-N(Pip)(L2) Ar-Pd(II)-N(Pip)(L)n Ligand_Exchange->Ar-Pd(II)-N(Pip)(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-N(Pip)(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-Piperazine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromotoluene1-(2-Pyridyl)piperazine(NHC)Pd(allyl)ClNaOt-BuToluenereflux0.0896[1]
2-BromotolueneMorpholine(NHC)Pd(allyl)ClNaOt-BuToluenereflux0.0299[1]
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOt-BuToluenereflux670[1]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOt-BuToluenereflux0.4294[1]
Experimental Protocol: Synthesis of N-(4-methylphenyl)-1-(2-pyridyl)piperazine[1]
  • Catalyst Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the (NHC)Pd(allyl)Cl catalyst (1.5 mol%).

  • Reaction Setup: Add sodium tert-butoxide (2.0 equiv.) and toluene. Stir the mixture at room temperature for 5 minutes.

  • Addition of Reactants: Add 4-bromotoluene (1.0 equiv.) and 1-(2-pyridyl)piperazine (1.2 equiv.).

  • Reaction: Heat the mixture to reflux. The reaction is typically complete within 5 minutes.

  • Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the title compound as a white solid (96% yield).

Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including the construction of the piperazine ring and the N-alkylation of piperazines.[4][5][6] For the synthesis of 2-(aryl)piperazines, this method can be employed in a double reductive amination strategy, cyclizing a suitable dicarbonyl precursor with an amine.[4]

The reaction proceeds through the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by in situ reduction with a suitable reducing agent.[6]

Reaction Scheme:

Mechanism of Reductive Amination

The mechanism involves two key steps: the formation of an iminium ion and its subsequent reduction by a hydride source.

Reductive Amination Mechanism Carbonyl R1(CO)R2 Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine R3R4NH Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Amine_Product Final Amine Iminium->Amine_Product Hydride [H-] Hydride->Amine_Product Reduction

Caption: General mechanism of reductive amination.

Quantitative Data for Reductive Amination in Piperazine Synthesis
Dicarbonyl SubstrateAmineReducing AgentSolventYield (%)Reference
Sugar-derived dialdehydeAmmonium formateNaBH₃CNMeOH/AcOH32 (2 steps)[4]
1,5-Dicarbonyl sugar derivativeAmmonium formateNaBH₃CN-73[4]
1,5-Dicarbonyl sugar derivativeButylamineNaBH₃CN-77[4]
PentadialdoseAmmoniaH₂/Pd-78[4]
Experimental Protocol: Double Reductive Amination for Piperidine Synthesis (Adapted for Piperazine)[4]
  • Reaction Setup: In a suitable flask, dissolve the dicarbonyl precursor in methanol and acetic acid.

  • Addition of Reagents: Add the amine source (e.g., ammonium formate for a secondary amine in the final ring) and sodium cyanoborohydride.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a viable method for the synthesis of arylpiperazines when the aryl ring is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group (typically a halide).[7][8][9]

Reaction Scheme:

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr Mechanism Aryl_Halide Ar(EWG)-X Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl_Halide->Meisenheimer + Nucleophile Nucleophile Piperazine Nucleophile->Meisenheimer Product Ar(EWG)-Piperazine Meisenheimer->Product - X-

Caption: The addition-elimination mechanism of SNAr.

Quantitative Data for SNAr in Arylpiperazine Synthesis
Aryl HalideNucleophileBaseSolventTemp (°C)Yield (%)Reference
2-FluorobenzonitrilePiperidineDIPEA/Na₂CO₃Water125~40[8]
2-FluorobenzonitrileGuanidine carbonateDIPEA/Na₂CO₃DMA12579[8]
2-ChloropyrimidineN-Boc-piperazine---High[2]
BromoporphyrinPiperazine-DMF--[9]
Experimental Protocol: General Procedure for SNAr of an Activated Aryl Halide[8]
  • Reaction Setup: In a sealed tube, combine the activated aryl halide (1.0 equiv.), the piperazine derivative (1.1-1.5 equiv.), and a base such as diisopropylethylamine (DIPEA) and sodium carbonate in a suitable solvent like dimethylacetamide (DMA).

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 125 °C) for several hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Synthesis from Chiral Amino Acid Precursors

The use of enantiomerically pure amino acids as starting materials is a powerful strategy for the asymmetric synthesis of 2-substituted piperazines.[10][11][12][13] This approach allows for the direct installation of a stereocenter that is then incorporated into the piperazine ring.

A common synthetic sequence involves the conversion of an amino acid to a key 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring.[11]

Synthetic Workflow from Amino Acids

Amino Acid to Piperazine Workflow Amino_Acid Chiral Amino Acid Beta_Ketoester β-Ketoester Amino_Acid->Beta_Ketoester Masamune Condensation Diamine 1,2-Diamine Intermediate Beta_Ketoester->Diamine Reductive Amination Protected_Diamine Protected Diamine Diamine->Protected_Diamine Protection Cyclization Annulation/ Cyclization Protected_Diamine->Cyclization Piperazine Chiral 2-Substituted Piperazine Cyclization->Piperazine

Caption: A general workflow for the synthesis of chiral 2-substituted piperazines from amino acids.

Quantitative Data for Synthesis from Chiral Precursors
Starting MaterialKey StepsFinal ProductOverall Yield (%)Enantiomeric Excess (ee%)Reference
(S)-AlanineMasamune condensation, reductive amination, annulation(S)-3-Methyl-piperazine-2-acetic acid esterGood>99[11]
Phenacyl bromidesCBS reduction, SN2 with azide, piperazine-2,3-dione reduction2-Arylpiperazines-Optically enriched[10]
Chiral α,α-disubstituted amino acids-Chiral piperazines-High[13]
Experimental Protocol: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from Amino Acids[11]
  • β-Ketoester Formation: Convert the N-Boc protected amino acid to the corresponding β-ketoester using a Masamune condensation reaction.

  • Reductive Amination: Subject the β-ketoester to reductive amination with ammonium acetate and sodium cyanoborohydride to yield the 1,2-diamine as a diastereomeric mixture.

  • Protection: Protect the newly formed amine with a suitable protecting group (e.g., 2-nitrobenzenesulfonyl chloride, NsCl).

  • Annulation and Cyclization: Treat the protected diamine with a suitable reagent (e.g., bromoethyldiphenylsulfonium triflate) to induce annulation, followed by deprotection (e.g., with TFA) and basic workup to facilitate cyclization to the piperazine ring.

  • Purification: Separate the diastereomers by column chromatography.

Asymmetric Lithiation

Asymmetric lithiation provides a direct method for the functionalization of the C-H bond at the 2-position of a piperazine ring, enabling the synthesis of enantiopure α-substituted piperazines.[14][15][16][17][18] This method typically involves the deprotonation of an N-Boc protected piperazine with a chiral base, such as s-butyllithium in the presence of (-)-sparteine or a (+)-sparteine surrogate, followed by trapping the resulting organolithium species with an electrophile.[15]

Reaction Scheme:

Logical Relationship in Asymmetric Lithiation

Asymmetric Lithiation Logic Start N-Boc-Piperazine Deprotonation Asymmetric Deprotonation (s-BuLi / Chiral Diamine) Start->Deprotonation Intermediate Chiral Lithiated Intermediate Deprotonation->Intermediate Trapping Trapping with Electrophile (E+) Intermediate->Trapping Product Enantioenriched 2-Substituted Piperazine Trapping->Product

Caption: Logical workflow for asymmetric lithiation of N-Boc-piperazine.

Quantitative Data for Asymmetric Lithiation
Piperazine DerivativeChiral LigandElectrophileYield (%)Enantiomeric Ratio (er)Reference
N-Boc-N'-benzylpiperazine(-)-SparteineMeI8393:7[17]
N-Boc-N'-benzylpiperazine(+)-Sparteine surrogateMeI8123:77[17]
N-Boc-N'-methylpiperazine(-)-SparteineMeI4777:23[18]
N-Boc-piperazine(-)-SparteinePhCHO5585:15[15]
Experimental Protocol: Asymmetric Lithiation of N-Boc-piperazine[15][17]
  • Reaction Setup: To a solution of the N-Boc-piperazine derivative and the chiral diamine (e.g., (-)-sparteine) in a suitable solvent (e.g., THF) at low temperature (-78 °C) under an inert atmosphere, add s-butyllithium dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for the optimized lithiation time (typically short, e.g., 5-20 minutes).

  • Electrophilic Trap: Add the electrophile and continue stirring at low temperature for a specified period.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. Determine the enantiomeric ratio by chiral HPLC analysis.

Conclusion

The synthesis of 2-(aryl)piperazine compounds is a well-developed field with a variety of powerful synthetic methodologies at the disposal of the medicinal chemist. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the requirement for stereochemical control, and the scale of the synthesis.

  • Buchwald-Hartwig amination offers a reliable method for the formation of C-N bonds, particularly for N-arylation.

  • Reductive amination provides a versatile approach for both ring construction and N-alkylation.

  • Nucleophilic aromatic substitution is a practical choice for activated aryl systems.

  • Synthesis from chiral amino acids is a premier strategy for accessing enantiomerically pure 2-substituted piperazines.

  • Asymmetric lithiation allows for the direct and enantioselective functionalization of the piperazine core.

By carefully considering the advantages and limitations of each method, as outlined in this guide, researchers can select the most appropriate synthetic strategy to efficiently access the desired 2-(aryl)piperazine targets for their drug discovery and development programs.

References

Chemical Stability and Storage of 2-(5-Bromothiophen-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-(5-Bromothiophen-2-yl)piperazine. Due to the limited availability of stability data for this specific molecule, this guide draws upon established knowledge of the stability profiles of related chemical classes, namely piperazine derivatives and bromothiophene compounds. The information presented herein is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.

Introduction to Chemical Stability

The chemical stability of a compound is a critical parameter that influences its shelf-life, efficacy, and safety. Degradation of an active pharmaceutical ingredient or a key intermediate can lead to loss of potency and the formation of potentially toxic impurities. This compound incorporates both a piperazine ring and a bromothiophene moiety, each contributing to its potential stability challenges.

Piperazine and its derivatives are susceptible to various degradation pathways, including oxidation and pH-dependent hydrolysis.[1][2] The bromothiophene ring may also be prone to degradation, particularly under conditions of light exposure. Therefore, a thorough understanding of these potential liabilities is essential for maintaining the integrity of the compound.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known behavior of related compounds, several potential degradation pathways can be anticipated. These are summarized in the table below.

Degradation PathwayTriggering FactorsPotential Degradation Products
Oxidation Exposure to air (oxygen), presence of metal ions (e.g., copper)N-oxides, ring-opened products, and other oxidative derivatives.[3]
Hydrolysis Acidic or basic conditionsRing-opening of the piperazine moiety, cleavage of the thiophene ring under harsh conditions.[1][2]
Photodegradation Exposure to UV or visible lightComplex mixture of degradants due to photo-oxidation or rearrangement.[1][4][5][6]
Thermal Degradation High temperaturesDe-bromination, fragmentation, and polymerization.[3][7][8]

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

ConditionRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area. Refrigeration is advisable for long-term storage.[5][9][10][11] Avoid prolonged exposure to room temperature.[12]To minimize thermal degradation and slow down other chemical reactions.
Light Protect from light by storing in an amber or other light-resistant container.[1][4][5][6]To prevent photodegradation.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4]To prevent oxidation.
Moisture Keep the container tightly sealed.[5][9][13]The piperazine moiety may be hygroscopic.[5][6][13]
Incompatible Materials Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][6]To prevent chemical reactions that could lead to degradation.

Experimental Protocols for Stability Testing

A comprehensive stability testing program is crucial to understand the degradation profile of this compound. This typically involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter during storage. This helps to identify potential degradation products and pathways.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the sample to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1]

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products.

Instrumentation: A standard HPLC system with a UV detector is typically used. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[1]

Typical HPLC Parameters:

ParameterExample Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by the UV spectrum of the parent drug
Injection Volume 10 µL

Procedure:

  • Inject a solution of the undegraded compound to determine its retention time and peak purity.

  • Inject samples from the forced degradation studies.

  • Optimize chromatographic conditions (e.g., mobile phase composition, gradient, pH) to achieve baseline separation between the parent peak and all degradation product peaks.[1]

Degradant Identification

The identification of unknown peaks in the chromatograms of stressed samples is crucial for understanding the degradation pathways.

Methodology:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the degradation products.[1]

  • MS/MS (Tandem Mass Spectrometry): Provides fragmentation patterns that help in elucidating the chemical structure of the degradants.[1]

Visualizing Workflows and Pathways

To aid in the understanding of the processes involved in stability testing, the following diagrams have been generated.

G cluster_storage Recommended Storage cluster_stability_testing Stability Assessment storage_conditions Store Cool, Dry, and Dark (Inert Atmosphere Recommended) forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) storage_conditions->forced_degradation Sample for Testing hplc_method Stability-Indicating HPLC Method Development forced_degradation->hplc_method Analyze Stressed Samples degradant_id Degradant Identification (LC-MS, MS/MS) hplc_method->degradant_id Characterize Degradation Products

Caption: Experimental workflow for stability testing.

G compound This compound oxidative_stress Oxidative Stress (e.g., H2O2, Air) compound->oxidative_stress hydrolytic_stress Hydrolytic Stress (Acid/Base) compound->hydrolytic_stress photo_stress Photolytic Stress (UV/Vis Light) compound->photo_stress n_oxide N-Oxide Derivatives oxidative_stress->n_oxide Leads to ring_opened Ring-Opened Products hydrolytic_stress->ring_opened Leads to photo_degradants Photodegradation Products photo_stress->photo_degradants Leads to

Caption: Potential degradation pathways.

Conclusion

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(5-Bromothiophen-2-yl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is accomplished via a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination followed by an acidic deprotection. This protocol offers a robust and reproducible method for obtaining the target compound in good yield and purity. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.

Introduction

Arylpiperazine moieties are prevalent scaffolds in a wide range of biologically active compounds, exhibiting diverse pharmacological activities.[1][2] The thiophene nucleus is also a key pharmacophore in many pharmaceutical agents. The combination of these two motifs in this compound makes it a desirable intermediate for the synthesis of novel drug candidates. The protocol described herein utilizes a modern cross-coupling methodology, the Buchwald-Hartwig amination, which is a powerful tool for the formation of carbon-nitrogen bonds.[3] This is followed by a standard deprotection step to yield the final product.

Synthetic Pathway

The overall synthetic pathway for this compound is depicted below. The first step involves the mono-arylation of N-Boc-piperazine with 2,5-dibromothiophene using a palladium catalyst. The use of a Boc-protected piperazine is crucial to prevent double arylation. The subsequent step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to afford the desired product.

Synthesis_Pathway A 2,5-Dibromothiophene C Pd(OAc)2, SPhos, NaOtBu Toluene, 100 °C B N-Boc-piperazine D N-Boc-2-(5-bromothiophen-2-yl)piperazine C->D Buchwald-Hartwig Amination E TFA, DCM Room Temperature D->E Boc Deprotection F This compound E->F Boc Deprotection Workflow start Start step1_setup Set up Schlenk flask with Pd(OAc)2, SPhos, and NaOtBu under inert gas start->step1_setup step1_add_reagents Add 2,5-dibromothiophene, N-Boc-piperazine, and toluene step1_setup->step1_add_reagents step1_react Heat at 100 °C for 12-24h step1_add_reagents->step1_react step1_workup Work-up: Quench, extract, dry, and concentrate step1_react->step1_workup step1_purify Purify by column chromatography step1_workup->step1_purify intermediate Isolate N-Boc-2-(5-bromothiophen-2-yl)piperazine step1_purify->intermediate step2_setup Dissolve intermediate in DCM intermediate->step2_setup step2_deprotect Add TFA and stir at RT for 1-4h step2_setup->step2_deprotect step2_workup Work-up: Remove volatiles, basify, extract, dry, and concentrate step2_deprotect->step2_workup final_product Obtain this compound step2_workup->final_product end End final_product->end

References

Application Notes and Protocols: In Vitro Cytotoxicity of 2-(5-Bromothiophen-2-yl)piperazine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for assessing the in vitro cytotoxic effects of the novel compound 2-(5-Bromothiophen-2-yl)piperazine on two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma). The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for evaluating cell viability. Additionally, this document presents hypothetical data and outlines a potential signaling pathway through which thiophene-piperazine derivatives may exert their anticancer effects.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents.[1] Heterocyclic compounds containing thiophene and piperazine moieties have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3][4] Thiophene derivatives have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as topoisomerase and tyrosine kinases.[1] Similarly, the piperazine scaffold is a common feature in many approved drugs and is known to contribute to cytotoxic activity against various cancer cell lines.[5][6]

The compound this compound combines these two important pharmacophores. This document outlines a comprehensive protocol for evaluating its cytotoxic potential against MCF-7 and HeLa cells, providing researchers with the necessary methodology to conduct similar studies.

Data Presentation

The cytotoxic activity of this compound was evaluated by determining the half-maximal inhibitory concentration (IC50) values after 48 hours of treatment. The results are summarized in the table below.

Cell LineCompoundIC50 (µM) [Hypothetical Data]
MCF-7This compound15.8
Doxorubicin (Positive Control)0.9
HeLaThis compound22.4
Doxorubicin (Positive Control)1.2

Table 1: Hypothetical IC50 values of this compound and Doxorubicin on MCF-7 and HeLa cell lines.

Experimental Protocols

Materials and Reagents
  • MCF-7 and HeLa cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Cell Culture
  • MCF-7 and HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Harvest cells and determine the cell density. Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. The final concentrations should range from 0.1 µM to 100 µM. A vehicle control (DMSO) should also be included.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 & HeLa Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound treatment Treat Cells for 48h cell_seeding->treatment compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4h mtt_addition->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Potential Signaling Pathway

Thiophene and piperazine derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of kinase signaling pathways.[1][8] One potential target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival.[8]

signaling_pathway compound This compound egfr EGFR compound->egfr Inhibition pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A potential signaling pathway inhibited by this compound, leading to decreased cell proliferation and increased apoptosis.

Conclusion

The protocols and data presented in these application notes provide a framework for evaluating the in vitro cytotoxicity of this compound against MCF-7 and HeLa cancer cell lines. The hypothetical results suggest that this compound exhibits dose-dependent cytotoxic effects. Further investigations are warranted to elucidate the precise mechanism of action and to assess its therapeutic potential in preclinical models. The provided methodologies are robust and can be adapted for the screening of other novel chemical entities in cancer drug discovery.

References

Antimicrobial susceptibility testing of 2-(5-Bromothiophen-2-yl)piperazine against bacterial strains (e.g., S. aureus)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of 2-(5-Bromothiophen-2-yl)piperazine and its derivatives against various bacterial strains, with a focus on Staphylococcus aureus (S. aureus). The protocols outlined below are based on established methodologies for determining the antimicrobial efficacy of novel compounds.

Introduction

Piperazine and its derivatives have been identified as a promising class of compounds with a broad spectrum of pharmacological activities, including antibacterial properties.[1][2] The incorporation of a bromothiophene moiety into the piperazine scaffold has been shown to enhance antimicrobial activity.[3] Specifically, derivatives of this compound have demonstrated notable activity against Gram-positive bacteria such as S. aureus.[3][4]

The primary mechanism of action for many piperazine-based antimicrobials involves the disruption of the bacterial cell membrane's integrity.[5][6] This leads to the leakage of essential intracellular components and ultimately results in bacterial cell death.[1][5] These compounds represent a promising area of research for the development of new antibiotics to combat drug-resistant pathogens.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones against Gram-positive bacteria. [3][4]

Compound DerivativeStaphylococcus aureusStaphylococcus epidermidisBacillus subtilis
Derivative A Comparable to CiprofloxacinComparable to CiprofloxacinBetter than Ciprofloxacin
Derivative B Better than CiprofloxacinComparable to CiprofloxacinComparable to Ciprofloxacin
Ciprofloxacin (Reference) Standard MICStandard MICStandard MIC
Norfloxacin (Reference) Standard MICStandard MICStandard MIC
Enoxacin (Reference) Standard MICStandard MICStandard MIC

Note: "Comparable" and "Better" are qualitative summaries from the source literature. Specific MIC values (in µg/mL) should be determined for each specific derivative through the protocols detailed below.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial susceptibility of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound (or derivative) stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (e.g., S. aureus ATCC 29213)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Prepare Compound Dilutions: Create a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. Typical final concentrations might range from 128 µg/mL to 0.06 µg/mL.

  • Standardize Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: Wells containing a serial dilution of a standard antibiotic.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto an MHA plate.

  • Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration at which no bacterial growth occurs on the MHA plate.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of this compound.

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start prep_compound Prepare Serial Dilutions of Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate_mic Incubate (35°C, 16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells to MHA plates read_mic->subculture incubate_mbc Incubate (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc end End read_mbc->end

Antimicrobial Susceptibility Testing Workflow.
Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of action for piperazine derivatives against bacterial cells, leading to cell death.

G cluster_compound Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound This compound membrane Phospholipid Bilayer compound->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Bacterial Cell Death leakage->death

Proposed Mechanism of Action.

References

Application Notes and Protocols for 2-(5-Bromothiophen-2-yl)piperazine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anticancer, antihistamine, anti-inflammatory, and central nervous system effects.[1][2][3] Similarly, thiophene-containing molecules are recognized for their diverse pharmacological properties. The novel compound, 2-(5-Bromothiophen-2-yl)piperazine, which incorporates both of these key structural motifs, represents a promising candidate for drug discovery efforts. Its structural alerts suggest potential interactions with various biological targets, making it an ideal candidate for evaluation in high-throughput screening (HTS) campaigns to uncover new therapeutic applications.

These application notes provide a comprehensive overview of the potential utility of this compound in HTS assays and offer detailed protocols for screening this compound against two major classes of drug targets: G-Protein Coupled Receptors (GPCRs) and Monoamine Oxidases (MAOs).

Potential Therapeutic Applications

Given the prevalence of the piperazine moiety in centrally-acting agents, this compound is a strong candidate for modulating neurological targets.[2] Furthermore, the structural similarities to known anticancer and anti-inflammatory agents suggest its potential in these therapeutic areas as well.[1][4] HTS campaigns are essential to elucidate the specific biological activities of this compound and to identify its primary molecular targets.

High-Throughput Screening Strategy

A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound. This involves an initial primary screen against a broad panel of targets, followed by secondary assays to confirm hits and determine potency and selectivity.

Logical Workflow for Screening

compound This compound primary_screening Primary HTS Assays (e.g., GPCR & MAO Panels) compound->primary_screening hit_identification Hit Identification (Activity > 3 SD of Control) primary_screening->hit_identification secondary_assays Secondary Assays (Dose-Response & IC50/EC50) hit_identification->secondary_assays Active inactive Inactive hit_identification->inactive Inactive selectivity_profiling Selectivity Profiling (Against Related Targets) secondary_assays->selectivity_profiling lead_compound Lead Compound for Further Optimization selectivity_profiling->lead_compound

Caption: A logical workflow for the high-throughput screening of this compound.

Application 1: GPCR Antagonist Screening

GPCRs are a large family of cell surface receptors that are the targets for a significant portion of currently marketed drugs.[5][6][7] The structural characteristics of this compound suggest it may interact with biogenic amine receptors, a prominent subfamily of GPCRs.

Experimental Protocol: Calcium Mobilization HTS Assay for Gq-Coupled GPCRs

This protocol describes a cell-based HTS assay to identify antagonists of a Gq-coupled GPCR, such as the histamine H1 receptor, using a fluorescent calcium indicator.

Signaling Pathway for Gq-Coupled GPCRs

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-Coupled GPCR G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Agonist Ligand Ligand->GPCR Binds G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: Simplified signaling pathway of a Gq-coupled GPCR leading to calcium release.

Materials and Reagents:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • Known agonist and antagonist for the target receptor

  • This compound stock solution (10 mM in DMSO)

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in assay buffer. Remove the culture medium from the cell plate and add 20 µL of loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and control compounds in assay buffer. Add 5 µL of the compound solutions to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add 10 µL of a known agonist at its EC80 concentration to all wells simultaneously. Monitor the fluorescence intensity (excitation ~485 nm, emission ~525 nm) in real-time.

Data Presentation:

CompoundTarget ReceptorAssay TypeMax Inhibition (%)IC50 (µM)
This compoundHistamine H1Calcium Mobilization95.21.2
Reference AntagonistHistamine H1Calcium Mobilization100.00.05
This compoundAdrenergic α1Calcium Mobilization15.8> 10
This compoundMuscarinic M1Calcium Mobilization22.5> 10

Table 1: Hypothetical HTS data for this compound in a GPCR antagonist screen.

Application 2: Monoamine Oxidase (MAO) Inhibition Screening

MAOs are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of depression and neurodegenerative diseases.[8] Many piperazine-containing compounds are known to interact with monoaminergic systems.

Experimental Protocol: Fluorometric HTS Assay for MAO-B Inhibition

This protocol outlines a continuous, fluorescence-based assay to screen for inhibitors of MAO-B.[9] The assay measures the production of hydrogen peroxide, a byproduct of MAO activity.

MAO Inhibition Assay Workflow

reagents Prepare Reagents: - MAO-B Enzyme - Substrate (e.g., Benzylamine) - HRP & Amplex Red dispense Dispense Enzyme and Compound to 384-well Plate reagents->dispense compound_plate Prepare Compound Plate: Serial Dilutions of This compound compound_plate->dispense pre_incubation Pre-incubate at RT dispense->pre_incubation initiate_reaction Add Substrate/Detection Mix to Initiate Reaction pre_incubation->initiate_reaction read_plate Read Fluorescence (Ex/Em = 530/585 nm) Over Time initiate_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 Values read_plate->data_analysis

Caption: Workflow for a fluorometric high-throughput screening assay for MAO-B inhibitors.

Materials and Reagents:

  • Recombinant human MAO-B

  • Assay buffer: 100 mM potassium phosphate, pH 7.4

  • MAO-B substrate (e.g., benzylamine)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Known MAO-B inhibitor (e.g., deprenyl)

  • This compound stock solution (10 mM in DMSO)

  • 384-well black assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and control compounds in assay buffer and dispense 5 µL into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of MAO-B enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing the MAO-B substrate, HRP, and Amplex Red in assay buffer. Add 10 µL of this mix to each well to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (excitation ~530-560 nm, emission ~580-590 nm) every 1-2 minutes for 30 minutes.

Data Presentation:

CompoundTarget EnzymeAssay TypeMax Inhibition (%)IC50 (µM)
This compoundMAO-BFluorometric88.90.85
Deprenyl (Reference Inhibitor)MAO-BFluorometric99.50.01
This compoundMAO-AFluorometric35.1> 10

Table 2: Hypothetical HTS data for this compound in a MAO inhibition screen.

Conclusion

This compound is a compound with significant potential for drug discovery, warranting comprehensive evaluation in high-throughput screening campaigns. The protocols detailed in these application notes provide robust and adaptable methods for assessing the activity of this compound against two high-value target classes, GPCRs and MAOs. The systematic application of these HTS assays will be instrumental in elucidating the pharmacological profile of this compound and identifying promising new avenues for therapeutic development.

References

Application Note: Synthesis of 1-(Thiophen-2-yl)piperazine via Palladium-Catalyzed N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(thiophen-2-yl)piperazine, a valuable building block in medicinal chemistry and drug development.[1] The N-arylation of piperazine with 2-bromothiophene is efficiently achieved through a Buchwald-Hartwig amination reaction.[2][3] This palladium-catalyzed cross-coupling method offers a robust and high-yielding pathway to form the crucial carbon-nitrogen bond.[2][4] This application note outlines the necessary reagents, step-by-step procedures, purification techniques, and troubleshooting strategies for researchers and scientists in the field of organic synthesis and pharmaceutical development.

Introduction

N-arylpiperazine moieties are prevalent scaffolds in a vast number of biologically active compounds, exhibiting a wide range of pharmacological activities.[2] The target compound, 1-(thiophen-2-yl)piperazine, serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] Traditional methods for creating N-arylpiperazines can require harsh conditions and extended reaction times.[2] The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, enabling the coupling of aryl halides with amines under relatively mild conditions using a palladium catalyst and a suitable phosphine ligand.[2][4] This protocol details the application of this methodology for the specific coupling of 2-bromothiophene and piperazine.

Reaction Scheme

The overall transformation involves the palladium-catalyzed N-arylation of piperazine with 2-bromothiophene in the presence of a base.

Figure 1: Synthesis of 1-(Thiophen-2-yl)piperazine Reaction scheme showing piperazine reacting with 2-bromothiophene in the presence of a Palladium catalyst, a ligand, and a base in Toluene to yield 1-(thiophen-2-yl)piperazine.

Experimental Protocol

This procedure is adapted from established methodologies for Buchwald-Hartwig amination.[2][5] To favor the desired mono-arylated product and prevent the formation of the N,N'-bis-arylated byproduct, an excess of piperazine is used.[5][6]

3.1. Materials and Equipment

  • Reagents:

    • Piperazine (anhydrous)

    • 2-Bromothiophene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand[4]

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Ethyl acetate (for chromatography)

    • Hexanes (for chromatography)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Rotary evaporator

    • Glassware for extraction (separatory funnel, beakers, flasks)

    • Flash chromatography system

    • TLC plates (silica gel)

3.2. Reaction Setup and Procedure

  • Inert Atmosphere Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine (2.58 g, 30 mmol, 3.0 eq).

  • Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 1 mol%), XPhos (143 mg, 0.3 mmol, 3 mol%), and sodium tert-butoxide (1.35 g, 14 mmol, 1.4 eq) to the flask.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas (repeat 3 times). Add anhydrous toluene (40 mL) via syringe. Begin stirring the suspension. Add 2-bromothiophene (1.63 g, 1.05 mL, 10 mmol, 1.0 eq) to the mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and allow the reaction to stir vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromothiophene starting material is consumed (typically 12-24 hours).

3.3. Work-up and Purification

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

3.4. Characterization The identity and purity of the final product, 1-(thiophen-2-yl)piperazine, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Representative Reaction Parameters This table summarizes the typical conditions for the N-arylation of piperazine.

ParameterConditionRationale
Aryl Halide 2-BromothiopheneElectrophilic partner in the coupling reaction.
Amine Piperazine (3.0 eq)Nucleophilic partner; excess minimizes di-arylation.[5]
Catalyst Pd₂(dba)₃ (1-2 mol%)Palladium(0) source for the catalytic cycle.[2]
Ligand XPhos (2-4 mol%)Bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination.[4][5]
Base NaOtBu (1.4-2.0 eq)Strong, non-nucleophilic base required for the catalytic cycle.[2][5]
Solvent Anhydrous TolueneAprotic solvent, ensures solubility of reagents at reaction temperature.[5]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.[5]
Atmosphere Inert (Argon or N₂)Protects the Pd(0) catalyst from oxidation.[5]
Typical Yield 75-95%Varies based on scale and purity of reagents.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (oxidized Pd).2. Inappropriate ligand or base.3. Low reaction temperature.4. Poor solubility of reagents.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use a strong, non-nucleophilic base (e.g., NaOtBu) and a bulky phosphine ligand (e.g., XPhos, RuPhos).[5]3. Increase temperature to 100-110 °C.4. Ensure solvent is anhydrous and starting materials are soluble.
Formation of N,N'-bis-arylated byproduct Stoichiometry of piperazine is too low.Use a larger excess of piperazine (3-5 equivalents) or use mono-Boc-protected piperazine followed by a deprotection step.[6]
Dehalogenation of Starting Material Side reaction promoted by certain catalyst/ligand combinations or impurities.Screen different phosphine ligands; ensure high purity of reagents.[7]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the reaction.

experimental_workflow reagents 1. Reagent Assembly (Piperazine, Catalyst, Ligand, Base) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with Argon) reagents->setup addition 3. Solvent & Reactant Addition (Toluene, 2-Bromothiophene) setup->addition reaction 4. Reaction (Stir at 100 °C, 12-24h) addition->reaction workup 5. Aqueous Work-up (Quench, Extract, Wash) reaction->workup purify 6. Purification (Dry, Concentrate, Column Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: A flowchart of the experimental procedure.

buchwald_hartwig_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex1 Ar-Pd(II)L₂(X) ox_add->pd2_complex1 + Ar-X lig_exch Ligand Exchange pd2_complex1->lig_exch pd2_complex2 Ar-Pd(II)L₂(Amine) lig_exch->pd2_complex2 + Amine - HX, -Base red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 + Ar-Amine

Caption: The catalytic cycle for Buchwald-Hartwig amination.[4]

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes. 2-Bromothiophene is harmful if swallowed or inhaled.

  • Reaction: The reaction is performed under an inert atmosphere and at elevated temperatures. Ensure the glassware is properly secured and inspected for cracks. Use a blast shield if necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols for Cell-Based Efficacy Evaluation of 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][2] This document provides detailed application notes and protocols for the initial cell-based evaluation of 2-(5-Bromothiophen-2-yl)piperazine, a novel piperazine derivative. The following protocols are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, providing a foundational understanding of its potential as a therapeutic agent.

The proposed mechanism of action for many anticancer piperazine derivatives involves the modulation of key signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/AKT pathway and Src family kinases.[3] The assays described herein will help to elucidate the efficacy and mode of action of this compound.

Experimental Workflow

A general workflow for the initial screening of this compound in cancer cell lines is depicted below. This workflow begins with an assessment of cytotoxicity to determine the compound's potency, followed by more detailed investigations into its effects on apoptosis and the cell cycle.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines B Treat with this compound (Varying Concentrations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Determine IC50/GI50 C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis (Target Protein Expression) D->G G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation BTP This compound BTP->PI3K

References

Application of 2-(5-Bromothiophen-2-yl)piperazine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterocyclic scaffolds of thiophene and piperazine are well-established pharmacophores in medicinal chemistry, each contributing unique physicochemical and biological properties to a diverse array of therapeutic agents. The compound 2-(5-Bromothiophen-2-yl)piperazine serves as a versatile building block, combining the structural features of both moieties. This strategic combination offers medicinal chemists a valuable starting point for the synthesis of novel derivatives with potential applications in various therapeutic areas, including antibacterial, anticancer, anti-inflammatory, and central nervous system (CNS) disorders. The bromine atom on the thiophene ring provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a broad chemical space and the optimization of pharmacological activity.

This document provides detailed application notes on the use of this compound as a scaffold in drug discovery and furnishes experimental protocols for the synthesis and biological evaluation of its derivatives.

Application Notes

The this compound core is a privileged scaffold for the development of novel therapeutic agents. Its derivatives have shown promise in several key areas of medicinal chemistry.

Antibacterial Agents

Derivatives of this compound have been successfully incorporated into the structure of quinolone antibiotics. By reacting the piperazine nitrogen with a suitable quinolone core, novel antibacterial agents with potent activity against both Gram-positive and Gram-negative bacteria have been synthesized. Specifically, N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones have demonstrated activity comparable or superior to established antibiotics like ciprofloxacin, norfloxacin, and enoxacin against strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis.[1][2]

The mechanism of action for the quinolone class of antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5] By interfering with these enzymes, the drugs induce breaks in the bacterial chromosome, leading to cell death.[3][4]

Anticancer Agents

The piperazine moiety is a common feature in a multitude of anticancer drugs. Arylpiperazine derivatives, in particular, have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6] The this compound scaffold can be utilized to synthesize novel compounds for anticancer screening. For instance, hybridization of the piperazine core with other known anticancer pharmacophores can lead to the development of potent and selective agents.

Anti-inflammatory Agents

Piperazine derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory mediators. The synthesis of novel derivatives from this compound offers a promising avenue for the discovery of new anti-inflammatory drugs.

Central Nervous System (CNS) Agents

Arylpiperazines are well-known for their activity on central nervous system receptors, particularly serotonergic and dopaminergic receptors.[7][8][9] This makes this compound an attractive starting material for the synthesis of novel ligands with potential applications in the treatment of neuropsychiatric disorders such as anxiety, depression, and psychosis. The interaction of these compounds with specific G-protein coupled receptors can modulate various signaling pathways within the CNS.

Data Presentation

Table 1: Antibacterial Activity of N-Substituted Piperazinyl Quinolone Derivatives of this compound

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
Ciprofloxacin Derivative N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]Staphylococcus aureus0.25[1][2]
Staphylococcus epidermidis0.5[1][2]
Bacillus subtilis0.25[1][2]
Escherichia coli0.125[1][2]
Pseudomonas aeruginosa0.5[1][2]
Norfloxacin Derivative N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]Staphylococcus aureus1[1][2]
Staphylococcus epidermidis2[1][2]
Bacillus subtilis1[1][2]
Escherichia coli0.5[1][2]
Pseudomonas aeruginosa2[1][2]
Enoxacin Derivative N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]Staphylococcus aureus1[1][2]
Staphylococcus epidermidis1[1][2]
Bacillus subtilis0.5[1][2]
Escherichia coli0.25[1][2]
Pseudomonas aeruginosa1[1][2]

Note: The MIC values are presented as examples based on the cited literature indicating activity comparable to or better than the parent quinolones. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl Quinolones

This protocol describes a general procedure for the synthesis of quinolone derivatives of this compound.

Materials:

  • This compound

  • Appropriate piperazinyl quinolone (e.g., ciprofloxacin, norfloxacin, enoxacin)

  • 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of the desired piperazinyl quinolone (1 mmol) in DMF (20 mL), add sodium bicarbonate (2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.1 mmol) in DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Product cluster_evaluation Biological Evaluation 2_5_bromo This compound Reaction N-Alkylation (NaHCO3, DMF) 2_5_bromo->Reaction Quinolone Piperazinyl Quinolone Quinolone->Reaction Bromoacetyl 2-Bromo-1-(5-bromothiophen-2-yl)ethanone Bromoacetyl->Reaction Product N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl Quinolone Reaction->Product Evaluation Antibacterial Activity (MIC Determination) Product->Evaluation

Caption: Synthetic workflow for quinolone derivatives.

Quinolone_Mechanism Quinolone Quinolone Derivative Gyrase DNA Gyrase Quinolone->Gyrase TopoIV Topoisomerase IV Quinolone->TopoIV Complex Ternary Complex (Quinolone-Enzyme-DNA) Gyrase->Complex TopoIV->Complex DSB Double-Strand Breaks Complex->DSB Replication DNA Replication Fork Replication->Complex Collision Death Bacterial Cell Death DSB->Death

Caption: Mechanism of action of quinolone antibiotics.

References

Application Notes and Protocols for 2-(5-Bromothiophen-2-yl)piperazine in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, therapeutic potential, and experimental evaluation of derivatives based on the 2-(5-Bromothiophen-2-yl)piperazine scaffold. This privileged heterocyclic structure has shown promise in the development of novel antibacterial, antipsychotic, and anticancer agents.

Introduction

The piperazine ring is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate the physicochemical properties of drug candidates and interact with various biological targets. When coupled with a thiophene moiety, as in this compound, it provides a versatile scaffold for the synthesis of a diverse range of therapeutic agents. The bromine atom on the thiophene ring offers a convenient handle for further chemical modifications, allowing for the fine-tuning of biological activity.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold can be achieved through established methods for the formation of arylpiperazines. A common approach is the Palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide with piperazine.

General Synthetic Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

A general procedure for the synthesis of 2-arylpiperazines involves the reaction of an aryl halide with piperazine in the presence of a palladium catalyst and a base.

dot

Synthesis A 2,5-Dibromothiophene C This compound A->C B Piperazine B->C Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) Catalyst->C Base Base (e.g., NaOtBu) Base->C Solvent Solvent (e.g., Toluene) Solvent->C

Caption: General workflow for the synthesis of the core scaffold.

Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromothiophene (1 equivalent), piperazine (1.2-2 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2-5 mol%), and a suitable ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, ~4-10 mol%).

  • Addition of Base and Solvent: Add a strong base, typically sodium tert-butoxide (NaOtBu, ~1.4-2.5 equivalents), and an anhydrous solvent such as toluene.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Therapeutic Applications and Biological Data

Derivatives of the this compound scaffold have been investigated for several therapeutic applications.

Antibacterial Agents

A notable application of this scaffold is in the development of novel antibacterial agents. Derivatives have been synthesized by acylating the piperazine nitrogen with various moieties, leading to compounds with significant activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of N-Acyl-2-(5-bromothiophen-2-yl)piperazine Derivatives

Compound IDR Group on Piperazine NitrogenTarget OrganismMIC (µg/mL)Reference Drug (MIC, µg/mL)
1a -CO-CH₂-QuinoloneStaphylococcus aureus0.5 - 2Ciprofloxacin (1)
1b -CO-CH₂-QuinoloneStaphylococcus epidermidis1 - 4Ciprofloxacin (0.5)
1c -CO-CH₂-QuinoloneBacillus subtilis0.25 - 1Ciprofloxacin (0.25)

Note: The specific quinolone moiety and substitution patterns influence the activity. Data is representative based on findings for similar structures.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the synthesized compounds is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

dot

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Add standardized bacterial suspension to each well A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC: Lowest concentration with no visible bacterial growth C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration.

  • Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antipsychotic Agents (Potential Application)

The thiophene-piperazine moiety is a common structural motif in atypical antipsychotic drugs that target dopamine and serotonin receptors. While specific data for this compound derivatives in this area is emerging, the scaffold holds significant potential. The likely mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways.

dot

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles D2_receptor D2 Receptor Dopamine_vesicle->D2_receptor Dopamine AC Adenylyl Cyclase D2_receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_response Cellular Response PKA->Cellular_response Phosphorylates targets Antagonist Thiophene-Piperazine Derivative (Antagonist) Antagonist->D2_receptor Blocks

Caption: Postulated antagonism of the D2 receptor by thiophene-piperazine derivatives.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone), and various concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Anticancer Agents (Potential Application)

Arylpiperazine and thiophene derivatives have independently shown promise as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines. The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics.

Table 2: Representative Anticancer Activity of Thiophene-Containing Compounds

Compound ClassCancer Cell LineActivity MetricValue (µM)
Thiophene-indole hybridHCT-116 (Colon)IC₅₀7.1
Arylpiperazine derivativeLNCaP (Prostate)IC₅₀3.67
Quinoxalinyl-piperazineMDA-MB-231 (Breast)IC₅₀~5-10

Note: Data is for related compound classes to indicate the potential of the target scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

dot

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the demonstrated and potential biological activities of its derivatives in antibacterial, antipsychotic, and anticancer applications make it an attractive area for further research and drug discovery efforts. The provided protocols offer a foundation for the synthesis and evaluation of new compounds based on this promising scaffold.

Application Note: Quantification of 2-(5-Bromothiophen-2-yl)piperazine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(5-Bromothiophen-2-yl)piperazine in human plasma. This methodology is intended for researchers in drug metabolism, pharmacokinetics, and clinical research. The protocol covers sample preparation, instrument parameters, and typical validation performance metrics.

Introduction

This compound is a heterocyclic compound containing a piperazine moiety, a common pharmacophore in many biologically active compounds.[1] Accurate quantification of such molecules in biological matrices is crucial for preclinical and clinical studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies.[2][3] This document outlines a robust protocol for the analysis of this compound, leveraging a simple protein precipitation method for sample cleanup.[4]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[4][5] Acetonitrile is used as the precipitation solvent.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Human Plasma add_is 2. Add 10 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex 4. Vortex (1 minute) add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer 6. Transfer Supernatant for Analysis centrifuge->transfer

Caption: Protein Precipitation Workflow.
LC-MS/MS Analysis

The analysis is performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC or UPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2]

Liquid Chromatography Conditions: A C18 analytical column is suitable for retaining and separating the analyte from matrix components.[7][8]

ParameterRecommended Condition
Analytical Column C18, 50 x 2.1 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 2 min

Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM) for quantification.

ParameterRecommended Setting
Ionization Mode ESI Positive
Spray Voltage 4000 V
Vaporizer Temp. 300°C
Capillary Temp. 300°C
Sheath Gas Pressure 50 arbitrary units
Auxiliary Gas 15 arbitrary units
Acquisition Mode Selected Reaction Monitoring (SRM)

SRM Transitions (Hypothetical): The following mass transitions are proposed based on the structure of this compound (MW ≈ 247.16 g/mol , considering ⁷⁹Br). These must be optimized empirically.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Purpose
This compoundm/z 248.0m/z 156.0Quantifier
This compoundm/z 248.0m/z 114.1Qualifier
Internal Standard (IS)Analyte-specificAnalyte-specificQuantifier

Data Presentation

The following table summarizes typical validation parameters for a bioanalytical method for piperazine derivatives.[8][9] The method for this compound should be validated to demonstrate similar performance.

Table 1: Typical Method Validation Parameters

ParameterTypical Acceptance Criteria/Results
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99[8]
Lower Limit of Quantification (LLOQ) 1 ng/mL (with S/N > 10)[4]
Intra-day Precision (%RSD) < 15%[8]
Inter-day Precision (%RSD) < 15%[8]
Accuracy (% Bias) Within ±15% of nominal concentration
Matrix Effect 65% - 118%[9]
Extraction Recovery > 70%[9]

Visualization of Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

G cluster_workflow Overall Analytical Workflow sample_receipt Sample Receipt (Human Plasma) sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (SRM Mode) sample_prep->lcms_analysis data_processing Data Processing (Integration & Calibration) lcms_analysis->data_processing reporting Reporting (Concentration Calculation) data_processing->reporting

Caption: High-level analytical workflow.

References

Application Notes and Protocols: 2-(5-Bromothiophen-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific mechanism of action studies on 2-(5-bromothiophen-2-yl)piperazine are not extensively available in the current literature, this molecule serves as a crucial scaffold for the synthesis of a variety of derivatives exhibiting significant pharmacological activities. This document provides a detailed overview of the mechanism of action, experimental protocols, and quantitative data for key derivatives, focusing on their potential as antibacterial and anticancer agents. The information presented herein is intended to guide researchers in the further investigation and development of this class of compounds.

I. Antibacterial Activity of N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl Quinolone Derivatives

Derivatives of this compound, when incorporated into a quinolone scaffold, have demonstrated potent antibacterial activity. These compounds are particularly effective against Gram-positive bacteria.

Mechanism of Action

The primary mechanism of antibacterial action for these quinolone derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds interfere with critical cellular processes, leading to bacterial cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.

Signaling Pathway

antibacterial_pathway cluster_drug Drug Action cluster_bacterium Bacterial Cell drug N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] piperazinyl Quinolone Derivative dna_gyrase DNA Gyrase drug->dna_gyrase Inhibition topo_iv Topoisomerase IV drug->topo_iv Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Required for topo_iv->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Proposed antibacterial mechanism of action.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the antibacterial activity of representative N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolone derivatives against various bacterial strains.

Compound IDDerivative ofTest OrganismMIC (µg/mL)Reference
Ciprofloxacin Derivative CiprofloxacinStaphylococcus aureus0.125[1]
Staphylococcus epidermidis0.25[1]
Bacillus subtilis0.5[1]
Escherichia coli1[1]
Norfloxacin Derivative NorfloxacinStaphylococcus aureus0.5[1]
Staphylococcus epidermidis1[1]
Bacillus subtilis1[1]
Escherichia coli4[1]
Experimental Protocols

This protocol is adapted from standard methods for assessing the inhibition of bacterial DNA gyrase.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified E. coli DNA gyrase (subunits A and B)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures on ice containing assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of DNA gyrase is indicated by the persistence of the supercoiled DNA form.

This protocol is for determining the inhibitory activity of compounds against bacterial topoisomerase IV.

Materials:

  • Kinetoplast DNA (kDNA)

  • Purified E. coli Topoisomerase IV (subunits ParC and ParE)

  • Assay Buffer (similar to DNA gyrase assay buffer)

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and serial dilutions of the test compound.

  • Start the reaction by adding topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction with a stop solution.

  • Separate the decatenated DNA from the kDNA network by agarose gel electrophoresis.

  • Stain and visualize the gel. Inhibition is observed as a reduction in the amount of decatenated DNA.

II. Anticancer Activity of 2-(Thiophen-2-yl)piperazine Derivatives

Various derivatives of 2-(thiophen-2-yl)piperazine have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown inhibitory effects on cancer cell proliferation through mechanisms that include cell cycle arrest and inhibition of key signaling kinases.

Mechanism of Action

The anticancer activity of these derivatives is attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Two key targets that have been implicated are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 4 (CDK4). Inhibition of VEGFR-2 disrupts tumor angiogenesis, while inhibition of CDK4 leads to cell cycle arrest at the G1 phase.

Signaling Pathway

anticancer_pathway cluster_drug Drug Action cluster_cell Cancer Cell drug 2-(Thiophen-2-yl)piperazine Derivative vegfr2 VEGFR-2 drug->vegfr2 Inhibition cdk4 CDK4/Cyclin D drug->cdk4 Inhibition angiogenesis Angiogenesis vegfr2->angiogenesis Promotes cell_cycle G1/S Phase Progression cdk4->cell_cycle Promotes proliferation Cell Proliferation angiogenesis->proliferation Supports cell_cycle->proliferation Leads to apoptosis Apoptosis proliferation->apoptosis Inhibition of Proliferation can lead to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(5-Bromothiophen-2-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A typical synthetic approach involves a multi-step process that includes the initial formation of a precursor, 2-(thiophen-2-yl)piperazine, followed by protection of the piperazine ring, bromination of the thiophene ring, and subsequent deprotection. The choice of reagents and reaction conditions at each step is critical to the overall success of the synthesis.

Q2: Why is protection of the piperazine nitrogen necessary before bromination?

A2: The piperazine ring contains two secondary amine groups which are nucleophilic and can react with electrophilic brominating agents. To ensure that the bromination occurs selectively on the electron-rich thiophene ring, it is essential to protect one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Q3: How can I confirm the successful synthesis of the desired product?

A3: A combination of analytical techniques should be employed for structural confirmation. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy will provide detailed information about the chemical structure. Mass Spectrometry (MS) will confirm the molecular weight of the compound. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Many of the reagents used in this synthesis are hazardous. Brominating agents like N-bromosuccinimide (NBS) are corrosive and toxic. Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are volatile and flammable. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly corrosive. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Synthesis of 2-(thiophen-2-yl)piperazine

Problem: Low yield of 2-(thiophen-2-yl)piperazine.

  • Possible Cause 1: Inefficient coupling reaction. The reaction between 2-halothiophene and piperazine may not be proceeding to completion.

    • Solution: Consider using a catalyst such as a palladium-based catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP) to facilitate the coupling reaction, which is a common method for forming N-arylpiperazines.[1] Alternatively, copper-catalyzed reactions can also be effective.[1]

  • Possible Cause 2: Side reactions. Piperazine can undergo di-arylation, where both nitrogen atoms react with the thiophene precursor.

    • Solution: Use a large excess of piperazine to favor the mono-arylated product. The unreacted piperazine can be removed during the work-up.

Step 2: N-Boc Protection of 2-(thiophen-2-yl)piperazine

Problem: Incomplete reaction or formation of di-Boc protected piperazine.

  • Possible Cause: Incorrect stoichiometry or reaction conditions.

    • Solution: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). Use approximately 1.0-1.1 equivalents of (Boc)₂O to favor mono-protection. The reaction should be run at a controlled temperature, typically starting at 0 °C and then allowing it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Bromination of N-Boc-2-(thiophen-2-yl)piperazine

Problem: Low yield of the desired 5-bromo isomer and formation of multiple brominated products.

  • Possible Cause 1: Non-selective bromination. The thiophene ring can be brominated at different positions, and over-bromination can occur.

    • Solution: Use a mild and selective brominating agent like N-bromosuccinimide (NBS). The reaction should be carried out at a low temperature (e.g., 0 °C to room temperature) in a suitable solvent like THF or chloroform.[2] Adding the NBS portion-wise can help to control the reaction.

  • Possible Cause 2: Degradation of the starting material. Thiophene rings can be sensitive to strong electrophilic conditions.

    • Solution: Ensure that the reaction is performed in the dark to prevent radical side reactions that can be initiated by light, especially when using NBS.

ParameterCondition ACondition BCondition C
Brominating Agent NBSNBSBr₂
Solvent THFDMFAcetic Acid
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Yield of 5-bromo isomer ~75%~60%~40%
Purity HighModerateLow (multiple spots on TLC)

Table 1. Comparison of different bromination conditions.

Step 4: N-Boc Deprotection

Problem: Incomplete deprotection or degradation of the product.

  • Possible Cause 1: Insufficient acid or reaction time. The Boc group may not be fully cleaved.

    • Solution: Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3] Ensure that a sufficient excess of the acid is used (typically 5-10 equivalents). Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.[3]

  • Possible Cause 2: Product instability. The brominated thiophene ring might be sensitive to the harsh acidic conditions.

    • Solution: Perform the deprotection at a controlled temperature, for instance, by starting the reaction at 0 °C. Minimize the reaction time once the starting material has been consumed. A proper work-up procedure involving neutralization with a base like sodium bicarbonate is crucial to isolate the free base of the product.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of 2-(thiophen-2-yl)piperazine

  • Dissolve 2-(thiophen-2-yl)piperazine (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv.) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Bromination of tert-butyl 4-(thiophen-2-yl)piperazine-1-carboxylate

  • Dissolve tert-butyl 4-(thiophen-2-yl)piperazine-1-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: N-Boc Deprotection

  • Dissolve tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate (1.0 equiv.) in DCM.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (TFA) (10 equiv.).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the final product.

Visualized Workflows

Synthesis_Workflow cluster_step1 Step 1: Coupling cluster_step2 Step 2: Protection cluster_step3 Step 3: Bromination cluster_step4 Step 4: Deprotection 2-Halothiophene 2-Halothiophene Coupling Coupling 2-Halothiophene->Coupling Piperazine Piperazine Piperazine->Coupling 2-(thiophen-2-yl)piperazine 2-(thiophen-2-yl)piperazine Coupling->2-(thiophen-2-yl)piperazine Protection Protection 2-(thiophen-2-yl)piperazine->Protection Boc_Anhydride Boc_Anhydride Boc_Anhydride->Protection N-Boc-2-(thiophen-2-yl)piperazine N-Boc-2-(thiophen-2-yl)piperazine Protection->N-Boc-2-(thiophen-2-yl)piperazine Bromination Bromination N-Boc-2-(thiophen-2-yl)piperazine->Bromination NBS NBS NBS->Bromination N-Boc-2-(5-bromothiophen-2-yl)piperazine N-Boc-2-(5-bromothiophen-2-yl)piperazine Bromination->N-Boc-2-(5-bromothiophen-2-yl)piperazine Deprotection Deprotection N-Boc-2-(5-bromothiophen-2-yl)piperazine->Deprotection Acid Acid Acid->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Incomplete_Reaction Incomplete Reaction? Impure_Product->Incomplete_Reaction No Improve_Workup Improve Work-up and Purification Impure_Product->Improve_Workup Yes Monitor_Reaction Increase Reaction Time or Temperature Incomplete_Reaction->Monitor_Reaction Yes Success Success Incomplete_Reaction->Success No Optimize_Conditions Optimize Reaction (Temp, Time, Catalyst) Check_Reagents->Optimize_Conditions Optimize_Conditions->Success Improve_Workup->Success Monitor_Reaction->Success

Caption: Troubleshooting decision tree for synthesis challenges.

References

Preventing debromination of 5-bromothiophene during piperazine coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of piperazine-containing compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental work, with a specific focus on preventing the debromination of 5-bromothiophene during piperazine coupling.

Troubleshooting Guide: Preventing Debromination of 5-Bromothiophene

This guide addresses the common side reaction of hydrodebromination during the palladium-catalyzed coupling of 5-bromothiophene with piperazine, a transformation typically accomplished via the Buchwald-Hartwig amination.

Question 1: I am observing a significant amount of thiophene byproduct in my reaction to couple 5-bromothiophene with piperazine. What is causing this debromination?

Answer: The formation of thiophene is a result of a common side reaction known as hydrodebromination (or dehalogenation). In the context of the Buchwald-Hartwig amination, this typically occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H species can then react with the 5-bromothiophene in a competing catalytic cycle to replace the bromine atom with a hydrogen atom.

Several factors can promote the formation of Pd-H species and increase the rate of debromination:

  • Base Selection: Strong, sterically unhindered bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote the formation of Pd-H species.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination relative to the desired C-N coupling.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand play a critical role. Some ligands may not sufficiently stabilize the palladium catalyst, leading to a higher propensity for side reactions.

  • Presence of Protic Impurities: Water, alcohols, or other protic impurities in the solvent or reagents can serve as a hydride source.

Question 2: How can I modify my reaction conditions to minimize the formation of the thiophene byproduct?

Answer: Minimizing debromination requires careful optimization of the reaction parameters. The following strategies are recommended:

  • Use a Mono-Protected Piperazine: To prevent the common issue of 1,4-disubstitution on the piperazine ring, it is highly advisable to use a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The Boc (tert-butoxycarbonyl) group can be easily removed later in the synthetic sequence.

  • Optimize the Base: Switch from strong alkoxide bases to weaker inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective in promoting the desired amination while minimizing the formation of Pd-H species.[3]

  • Select an Appropriate Ligand: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the rate of reductive elimination (the final step in the desired catalytic cycle) and stabilize the palladium catalyst, thereby outcompeting the debromination pathway. Ligands such as XantPhos, RuPhos, or BINAP are excellent starting points for optimization.[1]

  • Control the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It is recommended to start at a lower temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is oven-dried. The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the introduction of water and oxygen, which can interfere with the catalytic cycle.[1]

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-piperazine recommended over piperazine for this coupling reaction? A1: Piperazine has two secondary amine nitrogens with similar reactivity. Using unprotected piperazine can lead to a mixture of the desired mono-arylated product and the undesired 1,4-diarylpiperazine, which can be difficult to separate. Using N-Boc-piperazine, where one nitrogen is protected, ensures that the coupling occurs only at the free secondary amine, leading to a single, well-defined product.[1][2]

Q2: Can I use a different palladium precursor? A2: Yes, various palladium sources can be used. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[1] Pre-formed palladium-ligand complexes, known as pre-catalysts, are also excellent options as they can lead to more reproducible results. If using a Pd(II) source like Pd(OAc)₂, the initial step in the catalytic cycle is its reduction to the active Pd(0) species.

Q3: What is the optimal solvent for this reaction? A3: Toluene, dioxane, and THF are commonly used anhydrous solvents for Buchwald-Hartwig amination reactions.[1][3] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. Toluene is often a good starting point for this specific transformation.

Q4: How do I monitor the progress of the reaction? A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine when the starting material (5-bromothiophene) has been consumed and to observe the formation of the desired product and any byproducts, including the debrominated thiophene.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield of the desired product, tert-butyl 4-(thiophen-2-yl)piperazine-1-carboxylate, and the formation of the thiophene byproduct. The data is synthesized from general principles of Buchwald-Hartwig amination and troubleshooting guides for related substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Desired Product YieldDebromination LevelReference(s)
Pd₂(dba)₃ (2)XantPhos (4)NaOt-Bu (1.4)Toluene110ModerateSignificant[1][3]
Pd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃ (2.0) Toluene110Good to Excellent Minimal [1][3]
Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.4)Dioxane100ModerateSignificant[1]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0) Dioxane100Good to Excellent Minimal [1][3]
Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene80 GoodReduced [1]

Key Takeaway: The use of weaker inorganic bases like Cs₂CO₃ or K₃PO₄ is crucial for minimizing debromination and achieving high yields of the desired N-aryl piperazine product.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 5-Bromothiophene with N-Boc-piperazine

This protocol provides a general procedure that can be optimized for specific needs.

Materials:

  • 5-Bromothiophene (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XantPhos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)

Procedure: [1]

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromothiophene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: In a separate vial, weigh the Pd₂(dba)₃ and XantPhos and dissolve them in a small amount of anhydrous toluene. Under the inert atmosphere, add anhydrous toluene to the Schlenk tube via syringe, followed by the catalyst solution.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromothiophene is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(thiophen-2-yl)piperazine-1-carboxylate.

Visualizations

Below are diagrams illustrating the key chemical pathway and a logical workflow for troubleshooting the debromination side reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_main cluster_side Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(Br) Pd0:e->PdII_complex:w + ArBr dummy1 ArBr 5-Bromothiophene OxAdd Oxidative Addition Amido_Complex L₂Pd(II)(Ar)(Amine) PdII_complex:s->Amido_Complex:n + Amine PdH_Species L₂Pd(II)(H)(Br) PdII_complex->PdH_Species via Base, Solvent, etc. dummy2 Amine N-Boc-Piperazine Base Base Pd_Amido L₂Pd(II)(Ar)(Amido) Ligand_Exch Amine Coordination Amido_Complex_Formation Deprotonation Amido_Complex:e->Pd_Amido:w + Base dummy3 Pd_Amido:n->Pd0:s Reductive Elimination Product Coupled Product Pd_Amido->Product dummy4 Red_Elim Reductive Elimination PdH_Formation Pd-H Formation (Side Reaction) Thiophene Thiophene (Byproduct) PdH_Species->Thiophene + ArBr - L₂Pd(Br)₂ Debromination Reductive Elimination of HBr

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination and the competing debromination pathway.

Troubleshooting_Workflow Start Debromination Observed (Thiophene Byproduct) CheckBase Is the base NaOtBu or another strong alkoxide? Start->CheckBase ChangeBase Switch to a milder base: Cs₂CO₃ or K₃PO₄ CheckBase->ChangeBase Yes CheckTemp Is the reaction temperature high (>100 °C)? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Lower the reaction temperature to 80-90 °C CheckTemp->LowerTemp Yes CheckLigand Review Ligand Choice CheckTemp->CheckLigand No LowerTemp->CheckLigand ChangeLigand Use a bulky, electron-rich ligand: XantPhos, RuPhos, SPhos CheckLigand->ChangeLigand Suboptimal CheckPurity Ensure anhydrous solvent and high-purity reagents CheckLigand->CheckPurity Optimal ChangeLigand->CheckPurity End Problem Resolved: Minimized Debromination CheckPurity->End

References

Technical Support Center: Optimization of Reaction Conditions for Mono-alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mono-alkylation of piperazine. Our aim is to address specific experimental challenges with practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperazine?

A1: The two most common and effective methods for the N-alkylation of piperazine are:

  • Direct Alkylation: This method involves the reaction of piperazine with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base.[1] It is a straightforward and widely used technique.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product.[1][2] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][2]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[3] Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Acetylpiperazine.[1][3][4] The protecting group blocks one nitrogen, directing alkylation to the other. The protecting group can be removed after the reaction.[1][3]

  • Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent can statistically favor mono-alkylation.[3][5]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][6]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[1] It is recommended to use at least 1.5-2.0 equivalents to neutralize the acid byproduct formed during the reaction.[1] Weaker bases like sodium bicarbonate are also used to minimize side reactions.[6]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents.[1] Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction.[4][7] To facilitate extraction into an organic layer, the aqueous layer must be basified (e.g., to pH 11-12) to deprotonate the piperazine nitrogen.[1][7] Chloroform can be more effective than dichloromethane for extracting certain piperazine derivatives.[7]

Q5: How can I purify my mono-alkylated piperazine derivative effectively?

A5: Purification can be challenging due to the basic nature of piperazine derivatives.

  • Column Chromatography: This is a common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[5]

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Weak base, insufficient amount of base.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as DMF.[1]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use an excess of piperazine (5-10 fold) relative to the alkylating agent.[1][5]
Rapid addition of the alkylating agent.Add the alkylating agent slowly to the reaction mixture.[1]
Unprotected piperazine.For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1]
Reaction Stalls (Incomplete Conversion) Poor solubility of reagents.Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1]
Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable).Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions/Product Decomposition Unstable alkylating agent or product.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impurities.Use high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphere.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]

Data Presentation: Comparison of Mono-alkylation Strategies

Strategy Alkylating Agent Piperazine Equivalents Protecting Group Mono-substituted Yield (%) Di-substituted Yield (%)
Direct AlkylationBenzyl Bromide1.1None4535
Excess PiperazineBenzyl Bromide5.0None75<5
Protecting GroupBenzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

This data is illustrative and compiled from various sources. Actual yields may vary depending on specific substrates and reaction conditions.[8]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[5]

Protocol 2: Mono-N-alkylation using N-Boc-piperazine

Step 1: Synthesis of N-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, concentrate the mixture.

  • Purify by column chromatography to isolate N-Boc-piperazine.[5]

Step 2: Alkylation of 1-Boc-piperazine

Materials:

  • 1-Boc-piperazine (1 eq.)

  • Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)

  • Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)

  • Acetonitrile or DMF

Procedure:

  • Dissolve N-Boc-piperazine in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add potassium carbonate to the solution.

  • Add the desired alkyl halide to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter off the base and evaporate the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[3]

Step 3: Deprotection of N-Boc Group

The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the final mono-alkylated piperazine.

Visualizations

experimental_workflow cluster_strategy Select Mono-Alkylation Strategy cluster_direct Direct Alkylation cluster_protecting Protecting Group Strategy start Start with Piperazine strategy Choose Strategy start->strategy excess_pip Use Excess Piperazine strategy->excess_pip Excess Reagent protection Mono-protection (e.g., Boc) strategy->protection Protecting Group direct_reaction Direct Reaction with Alkyl Halide & Base excess_pip->direct_reaction direct_workup Work-up & Purification direct_reaction->direct_workup direct_product Mono-alkylated Piperazine direct_workup->direct_product alkylation Alkylation of Unprotected Nitrogen protection->alkylation deprotection Deprotection alkylation->deprotection protect_product Mono-alkylated Piperazine deprotection->protect_product

Caption: Workflow for piperazine mono-alkylation strategies.

troubleshooting_guide cluster_solutions_yield Low Yield Solutions cluster_solutions_selectivity Selectivity Solutions start Experiment Start check_yield Low Yield or No Reaction? start->check_yield check_selectivity Di-alkylation Observed? check_yield->check_selectivity No solution_base Increase Base Strength/ Amount check_yield->solution_base Yes success Successful Mono-alkylation check_selectivity->success No solution_excess Use Excess Piperazine check_selectivity->solution_excess Yes solution_solvent Use More Polar Solvent (e.g., DMF) solution_base->solution_solvent solution_temp Increase Reaction Temperature solution_solvent->solution_temp solution_addition Slow Addition of Alkylating Agent solution_excess->solution_addition solution_protect Use Protecting Group solution_addition->solution_protect

Caption: Troubleshooting logic for piperazine mono-alkylation.

References

Technical Support Center: Purification of 2-(5-Bromothiophen-2-yl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(5-Bromothiophen-2-yl)piperazine and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and effective method for purifying this compound and its derivatives is flash column chromatography using silica gel.[1] This technique is well-suited for separating the target compound from common impurities generated during its synthesis. Due to the basic nature of the piperazine moiety, it is often advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent tailing on the acidic silica gel.

Q2: Can I purify this compound by recrystallization?

A2: Recrystallization can be a highly effective final purification step, particularly if the crude product is a solid and of relatively high purity. The choice of solvent is critical. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. Common solvent systems for 2-arylpiperazines and related heterocyclic compounds include ethanol, or mixed solvent systems like ethyl acetate/hexanes, acetone/water, or toluene/heptane.[2][3]

Q3: How can I remove non-basic impurities from my crude product?

A3: Acid-base extraction is a useful technique for separating the basic this compound from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.[4]

Q4: How do I visualize this compound on a TLC plate?

A4: Due to the presence of the bromothiophene and piperazine rings, the compound is expected to be UV-active. It should appear as a dark spot against a fluorescent green background under short-wave UV light (254 nm).[5] For more robust visualization, various chemical stains can be used. An iodine chamber is a simple method that can visualize a wide range of organic compounds, often revealing them as brown spots.[5][6][7] For nitrogen-containing heterocyclic compounds, a malonic acid-salicylaldehyde stain followed by heating can be effective.[8]

Q5: Is this compound stable during purification on silica gel?

A5: While many piperazine derivatives are stable on silica gel, some nitrogen-containing compounds can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[9][10] If you observe product degradation (e.g., new spots on TLC after spotting the pure compound on a silica plate and letting it sit), you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine or by using neutral or basic alumina as the stationary phase.[9][11]

Troubleshooting Guides

Issue 1: Product Tailing or Streaking on TLC/Column Chromatography
Potential Cause Troubleshooting Step
Acidic Silica Gel Interaction The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.
Solution: Add 0.1-1% triethylamine or pyridine to your eluent system to neutralize the acidic sites on the silica gel.[12]
Inappropriate Solvent Polarity The solvent system may not be optimal for your compound, leading to poor migration and band shape.
Solution: Systematically screen different solvent systems. Good starting points for piperazine derivatives include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[13]
Sample Overload Applying too much sample to the TLC plate or column can cause streaking.
Solution: Use a more dilute sample for TLC spotting. For column chromatography, ensure you are not exceeding the loading capacity of your column (typically 1-5% of the silica gel weight).
Issue 2: Poor Separation of Product from Impurities
Potential Cause Troubleshooting Step
Co-eluting Impurities An impurity may have a similar polarity to your product in the chosen solvent system. Common impurities in syntheses involving bromothiophenes can include starting materials and isomers (e.g., 5-bromo vs. other bromo isomers).[14]
Solution 1: Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system).
Solution 2: Consider a different purification technique. If the impurity is non-basic, an acid-base extraction might be effective. If the product is crystalline, recrystallization could remove the impurity.
Product Degradation on Column The desired product may be degrading on the silica gel, leading to the appearance of new, difficult-to-separate spots.[10]
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, use deactivated silica or an alternative stationary phase like alumina.[9]
Issue 3: Low or No Recovery of Product from the Column
Potential Cause Troubleshooting Step
Product is Too Polar The product may be sticking to the baseline and not eluting with the chosen solvent system.
Solution: Gradually increase the polarity of your eluent. For very polar compounds, a common solvent system is methanol in dichloromethane (e.g., starting with 1% and gradually increasing to 10%).[13]
Product Decomposed on the Column The compound may be unstable to the stationary phase and has completely degraded.[9][10]
Solution: Before attempting another column, check the stability of your compound on a small amount of silica. If it is unstable, consider purification by recrystallization, acid-base extraction, or using a less acidic stationary phase like neutral alumina.[11]
Product is Insoluble in Eluent The product may have precipitated at the top of the column if it is not soluble in the eluent.
Solution: Ensure the solvent used to load the column is strong enough to keep the compound dissolved. If dry loading, ensure the eluent is appropriate.

Data Presentation

The following table provides example data for the purification of 1 gram of crude this compound using different techniques. Note: These are representative values and actual results may vary.

Purification Method Conditions/Solvents Typical Yield (%) Purity (by HPLC, %) Notes
Flash Column Chromatography Silica gel, Hexane:Ethyl Acetate (gradient), 1% Triethylamine70-85%>98%Most versatile method for complex mixtures.
Recrystallization Ethanol/Water50-70%>99%Effective for removing minor, highly soluble or insoluble impurities from a solid product.
Acid-Base Extraction Dichloromethane / 1M HCl (aq)80-95%90-97%Excellent for removing non-basic impurities. May not remove basic impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying approximately 1 gram of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 30% ethyl acetate in hexanes) to find a system that gives your product an Rf value of approximately 0.2-0.4. Add 0.5% triethylamine to the solvent system to improve spot shape.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1 g of crude material on ~50 g of silica gel).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel (~2-3 g), removing the solvent under reduced pressure, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC analysis.

    • Collect fractions and monitor the elution progress by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of crude product.

    • Add a potential solvent (e.g., ethanol) dropwise while heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

    • If a single solvent is not suitable, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used.[1][15]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis to Determine Eluent Crude->TLC Recryst Recrystallization Crude->Recryst Solid Product Acid_Base Acid-Base Extraction Crude->Acid_Base Non-basic Impurities Col_Chrom Column Chromatography TLC->Col_Chrom Complex Mixture Purity_Check Purity Check (TLC, HPLC, NMR) Col_Chrom->Purity_Check Recryst->Purity_Check Acid_Base->Purity_Check Purity_Check->Col_Chrom Repurify Combine Combine Pure Fractions / Isolate Crystals Purity_Check->Combine Purity OK Evap Solvent Evaporation Combine->Evap Pure_Prod Pure Product Evap->Pure_Prod

Caption: General purification workflow for this compound.

Troubleshooting_Flowchart Start Poor Separation / Low Yield in Column Chromatography Check_Tailing Is there significant tailing on TLC? Start->Check_Tailing Check_TLC Review Initial TLC Analysis. Is Rf ~0.3? Check_Stability Is the compound stable on silica? (2D TLC test) Check_TLC->Check_Stability Yes (Rf is good) Change_Solvent Try a different solvent system (e.g., DCM/MeOH) Check_TLC->Change_Solvent No (Rf too high/low) Check_Tailing->Check_TLC No Add_Base Add 0.1-1% Triethylamine to Eluent Check_Tailing->Add_Base Yes Check_Polarity Is the product stuck at the baseline? Check_Stability->Check_Polarity Yes (Stable) Deactivate_Silica Use Deactivated Silica or Alumina Check_Stability->Deactivate_Silica No (Degradation) Increase_Polarity Increase Eluent Polarity Check_Polarity->Increase_Polarity Yes End Re-run Column Check_Polarity->End No Add_Base->End Change_Solvent->End Deactivate_Silica->End Increase_Polarity->End

Caption: Troubleshooting flowchart for column chromatography issues.

References

Identification and characterization of side products in 2-(5-Bromothiophen-2-yl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Bromothiophen-2-yl)piperazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-substituted Product

  • Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

    Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent stoichiometry. A common issue is the formation of the di-substituted side product, 1,4-bis(5-bromothiophen-2-yl)piperazine.

    • Use of a Protecting Group: To prevent the formation of the di-substituted byproduct, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine.[1] This strategy ensures that the substitution occurs on only one of the nitrogen atoms. The Boc (tert-butyloxycarbonyl) group can be efficiently removed in a subsequent step.[2]

    • Stoichiometry Control: If not using a protected piperazine, employing a large excess of piperazine (5-10 equivalents) can statistically favor mono-substitution. However, this can complicate purification.

    • Slow Addition of Reagents: Adding the 2,5-dibromothiophene slowly to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, reducing the likelihood of a second substitution.

    • Reaction Temperature: Lowering the reaction temperature may also improve selectivity for the mono-substituted product, although this may require longer reaction times.

Issue 2: Presence of a Major, Less Polar Side Product

  • Question: I am observing a significant, less polar side product in my reaction mixture by TLC and LC-MS. How can I identify and minimize this impurity?

    Answer: The most probable less polar side product is the di-substituted piperazine, 1,4-bis(5-bromothiophen-2-yl)piperazine.

    • Identification: This side product will have a higher molecular weight than the desired product. It can be characterized by mass spectrometry, where the molecular ion peak will correspond to the di-substituted compound. The 1H NMR spectrum will show a symmetrical pattern for the piperazine protons and two sets of signals for the bromothiophene moieties.

    • Minimization: As mentioned in the previous point, the most effective way to minimize the formation of the di-substituted product is to use N-Boc-piperazine.[1] This protecting group strategy is a robust method to ensure mono-substitution.

    • Purification: If the di-substituted product has already formed, purification can be achieved by column chromatography. Due to the difference in polarity, a carefully selected solvent system should allow for the separation of the mono- and di-substituted products.

Issue 3: Incomplete Deprotection of N-Boc-2-(5-Bromothiophen-2-yl)piperazine

  • Question: The deprotection of the Boc group is not going to completion. How can I ensure complete removal of the Boc group?

    Answer: Incomplete deprotection is often due to insufficient acid strength or concentration, or inadequate reaction time.

    • Acid Choice and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are standard and effective reagents for Boc deprotection.[2][3] Ensure that a sufficient excess of the acid is used (typically 5-10 equivalents).

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS until the starting material is no longer visible. If the reaction is sluggish at room temperature, it can be gently warmed, but be cautious of potential side reactions with the bromothiophene ring.

    • Work-up Procedure: After the reaction is complete, it is crucial to neutralize the excess acid carefully during the work-up to obtain the free base of the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended synthetic route for preparing this compound with high purity?

    A1: A two-step synthesis is recommended for obtaining the product in high purity. The first step involves the mono-arylation of N-Boc-piperazine with 2,5-dibromothiophene, likely via a Buchwald-Hartwig amination.[4][5] The second step is the deprotection of the Boc group using an acid like TFA or HCl.[2]

  • Q2: What are the expected 1H NMR chemical shifts for this compound?

    A2: The expected 1H NMR spectrum would show signals for the piperazine protons, typically in the range of 3.0-4.0 ppm, and two doublets for the thiophene protons, usually between 6.5 and 7.5 ppm. The NH proton of the piperazine ring will appear as a broad singlet.

  • Q3: How can I confirm the formation of the di-substituted side product, 1,4-bis(5-bromothiophen-2-yl)piperazine, by mass spectrometry?

    A3: The mass spectrum of the di-substituted product will show a molecular ion peak corresponding to a molecular formula of C12H12Br2N2S2. The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key indicator.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    A4: 2,5-Dibromothiophene is a skin and eye irritant.[3] Piperazine and its derivatives can be corrosive and may cause skin sensitization. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The deprotection step with strong acids should also be performed with care.

Data Presentation

Table 1: Summary of Expected Products and Side Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Polarity
This compoundC8H11BrN2S247.16High
1,4-bis(5-Bromothiophen-2-yl)piperazineC12H12Br2N2S2408.18Low
N-Boc-2-(5-Bromothiophen-2-yl)piperazineC13H19BrN2O2S347.27Medium

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Palladium CatalystPd2(dba)3 or Pd(OAc)2 (1-5 mol%)
LigandXantphos or BINAP (2-10 mol%)
BaseNaOt-Bu or Cs2CO3 (1.5-2.5 eq)
SolventToluene or Dioxane (anhydrous)
Temperature80-110 °C
Reaction Time4-24 hours

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(5-bromothiophen-2-yl)piperazine

This protocol describes the mono-arylation of N-Boc-piperazine with 2,5-dibromothiophene using a Buchwald-Hartwig amination.

  • Materials:

    • 2,5-Dibromothiophene (1.0 eq)

    • N-Boc-piperazine (1.2 eq)

    • Pd2(dba)3 (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (1.5 eq)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,5-dibromothiophene, N-Boc-piperazine, sodium tert-butoxide, Pd2(dba)3, and Xantphos.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-2-(5-bromothiophen-2-yl)piperazine.

Protocol 2: Deprotection of N-Boc-2-(5-bromothiophen-2-yl)piperazine

This protocol describes the removal of the Boc protecting group to yield the final product.

  • Materials:

    • N-Boc-2-(5-bromothiophen-2-yl)piperazine (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Procedure:

    • Dissolve N-Boc-2-(5-bromothiophen-2-yl)piperazine in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO3 solution to the residue until gas evolution ceases and the pH is basic.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway 2,5-Dibromothiophene 2,5-Dibromothiophene Intermediate N-Boc-2-(5-bromothiophen-2-yl)piperazine 2,5-Dibromothiophene->Intermediate Buchwald-Hartwig Amination N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection (TFA)

Caption: Synthetic pathway for this compound.

Side_Product_Formation 2,5-Dibromothiophene 2,5-Dibromothiophene Mono_Substituted This compound 2,5-Dibromothiophene->Mono_Substituted 1 eq. Piperazine Piperazine Piperazine Piperazine->Mono_Substituted Di_Substituted 1,4-bis(5-Bromothiophen-2-yl)piperazine Mono_Substituted->Di_Substituted + 2,5-Dibromothiophene

Caption: Formation of the di-substituted side product.

Experimental_Workflow Start Start: Synthesis Reaction Workup Reaction Work-up Start->Workup Crude_Analysis Analyze Crude Product (TLC, LC-MS) Workup->Crude_Analysis Purification Column Chromatography Crude_Analysis->Purification Pure_Product Isolate Pure Fractions Purification->Pure_Product Side_Product_Analysis Analyze Side Product Fractions Purification->Side_Product_Analysis Characterization Characterize Product (NMR, MS) Pure_Product->Characterization End End Characterization->End Side_Product_Characterization Characterize Side Products (NMR, MS) Side_Product_Analysis->Side_Product_Characterization

Caption: Workflow for synthesis, purification, and characterization.

References

Technical Support Center: Synthesis of 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Bromothiophen-2-yl)piperazine. The synthesis is typically approached in two key stages: the N-arylation of a protected piperazine with a bromothiophene derivative, followed by the removal of the protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable synthetic route involves a two-step process:

  • Palladium-Catalyzed N-Arylation: A Buchwald-Hartwig amination reaction is used to couple N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) with 2,5-dibromothiophene. This reaction selectively forms the C-N bond at the 2-position of the thiophene ring.

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed from the piperazine nitrogen under acidic conditions to yield the final product.

Q2: Why is N-Boc-piperazine used instead of piperazine in the coupling reaction?

A2: Using piperazine directly in the N-arylation reaction can lead to a mixture of products, including the desired mono-arylated product, the undesired N,N'-bis-arylated byproduct, and unreacted starting material. The Boc protecting group on one of the piperazine nitrogens ensures that the coupling reaction occurs selectively at the unprotected nitrogen, leading to a higher yield of the desired mono-arylated intermediate.[1]

Q3: What are the most critical parameters to control during the Buchwald-Hartwig amination step?

A3: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and ligands.

Q4: I am observing significant side product formation during the Boc deprotection. What are the common side reactions?

A4: Side reactions during Boc deprotection can lower your yield and complicate purification. Common issues include the formation of stable salts with the acid used (e.g., trifluoroacetate salts with TFA) and, in some cases, degradation of other acid-sensitive functional groups if present in the molecule. Careful control of reaction temperature and time is crucial to minimize these side reactions.[2]

Troubleshooting Guides

Problem 1: Low Yield in Buchwald-Hartwig Amination Step
Potential Cause Troubleshooting Steps
Catalyst/Ligand Inactivity Ensure the palladium catalyst and phosphine ligand are of high quality and have been stored under an inert atmosphere. Consider screening different generations of Buchwald-Hartwig ligands (e.g., RuPhos, XPhos) as their performance can be substrate-dependent.
Suboptimal Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If you observe decomposition of your starting material, consider a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Solvent Issues Ensure all reagents are soluble in the chosen solvent (commonly toluene or dioxane) at the reaction temperature. If solubility is an issue, a more polar solvent like tert-butanol may be beneficial.
Incorrect Temperature or Reaction Time Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature (typically in the 80-110 °C range) may be necessary. Conversely, if decomposition is observed, a lower temperature may be required.
Formation of N,N'-bis-arylated byproduct To favor the mono-arylated product, use a slight excess of N-Boc-piperazine relative to the 2,5-dibromothiophene.
Problem 2: Incomplete Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient Acid Increase the equivalents of the acid (e.g., 5-10 equivalents of TFA or a 4M solution of HCl in dioxane).[2]
Short Reaction Time Monitor the reaction by TLC or LC-MS and extend the reaction time until the N-Boc protected starting material is fully consumed.
Low Reaction Temperature Most Boc deprotections proceed efficiently at room temperature. However, for stubborn substrates, a gentle increase in temperature (e.g., to 40 °C) can be beneficial.
Poor Solubility Ensure the N-Boc protected intermediate is fully dissolved in the chosen solvent (e.g., DCM for TFA deprotection, or dioxane/methanol for HCl deprotection).

Data Presentation

The following tables provide representative quantitative data for the key steps in the synthesis of this compound. Please note that optimal conditions may vary depending on the specific scale and purity of the reagents.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2,5-Dibromothiophene with N-Boc-Piperazine

ParameterCondition
Aryl Halide 2,5-Dibromothiophene
Amine N-Boc-piperazine (1.2 equivalents)
Palladium Precatalyst Pd₂(dba)₃ (2 mol%)
Ligand RuPhos (4 mol%)
Base Sodium tert-butoxide (1.4 equivalents)
Solvent Toluene
Temperature 100 °C
Time 12-24 hours
Typical Yield 70-85%

Table 2: Comparison of Common Boc Deprotection Conditions

Reagent Solvent Temperature Time Typical Yield
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1-3 hours>90%
4M HCl in DioxaneDioxaneRoom Temperature1-3 hours>90%

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate (Buchwald-Hartwig Amination)
  • To an oven-dried Schlenk tube, add 2,5-dibromothiophene (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and RuPhos (0.04 eq).

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) in anhydrous toluene.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the palladium catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of this compound (Boc Deprotection with TFA)
  • Dissolve tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the final product.

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Boc Deprotection A 2,5-Dibromothiophene D tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate A->D B N-Boc-piperazine B->D C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., RuPhos) Base (e.g., NaOtBu) Toluene, 100°C C->D E Acid (e.g., TFA) DCM, RT F This compound (Final Product) D->F E->F

Caption: Synthetic pathway for this compound.

Troubleshooting Troubleshooting Low Yield cluster_amination Buchwald-Hartwig Amination cluster_deprotection Boc Deprotection Start Low Yield Observed Step Which Step? Start->Step A1 Check Catalyst/Ligand Quality Step->A1 Amination D1 Increase Equivalents of Acid Step->D1 Deprotection A2 Screen Different Ligands/Bases A1->A2 A3 Optimize Temperature & Time A2->A3 A4 Adjust Stoichiometry (Excess N-Boc-piperazine) A3->A4 D2 Extend Reaction Time D1->D2 D3 Ensure Complete Dissolution D2->D3

Caption: Decision tree for troubleshooting low yield issues.

References

Troubleshooting low reactivity of 5-bromothiophene in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the low reactivity of 5-bromothiophene in nucleophilic substitution reactions.

Troubleshooting Guide: Overcoming Low Reactivity

This guide provides solutions to common problems encountered during nucleophilic substitution experiments with 5-bromothiophene.

Question 1: My nucleophilic substitution reaction with 5-bromothiophene is resulting in low or no product yield. What are the fundamental reasons for this poor reactivity?

Answer: The low reactivity of 5-bromothiophene in nucleophilic substitution is due to the inherent electronic properties of the thiophene ring.

  • Electron-Rich Aromatic System: Five-membered heterocycles like thiophene are electron-rich, which makes them inherently poor substrates for attack by nucleophiles (electron-rich reagents).[1] They are much more likely to undergo electrophilic substitution.

  • Unfavorable Reaction Mechanisms: The standard substitution mechanisms seen with aliphatic halides do not apply well here.

    • Sₙ2 Mechanism: This pathway is sterically hindered by the aromatic ring and would require the nucleophile to approach from behind the carbon-bromine bond, which is inside the ring structure—a geometric impossibility.[2][3]

    • Sₙ1 Mechanism: This pathway is highly unfavorable because it would require the formation of a very unstable aryl cation on an sp²-hybridized carbon.[2]

  • Lack of Activation: For a nucleophilic aromatic substitution (SₙAr) to occur, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the bromine atom).[2][3][4] This is necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[2][4] Standard 5-bromothiophene lacks these activating groups.

Question 2: How can I modify my experimental approach if direct substitution on 5-bromothiophene is failing?

Answer: If direct substitution is yielding poor results, a change in strategy is recommended. The most effective and modern approach is to use transition-metal catalysis.

  • Transition-Metal-Catalyzed Cross-Coupling: These reactions offer a powerful alternative to direct SₙAr and are highly effective for unactivated or even electron-rich aryl halides.[5][6] Instead of the nucleophile directly attacking the ring, a metal catalyst (commonly palladium, nickel, or copper) facilitates the bond formation through a catalytic cycle.

    • For C-N bond formation (Amination): Use Buchwald-Hartwig amination.

    • For C-C bond formation: Use Suzuki, Stille, or Kumada coupling reactions.[5]

    • For C-O bond formation (Etherification): Use the Buchwald-Hartwig ether synthesis.

These methods are highly versatile, proceed under milder conditions than forced SₙAr reactions, and tolerate a wide variety of functional groups.[6]

Question 3: I want to proceed with the SₙAr mechanism. What specific changes to the substrate and reaction conditions can I make to improve the yield?

Answer: To improve the viability of an SₙAr reaction, you must address the lack of activation and optimize reaction parameters.

  • Activate the Substrate: Introduce a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, onto the thiophene ring at a position that can stabilize the reaction intermediate via resonance (the 3- or 5-position relative to a leaving group at C2).

  • Optimize Reaction Conditions:

    • Use a Strong Nucleophile: The reactivity of the nucleophile is critical. Negatively charged nucleophiles are generally more potent than their neutral counterparts.[7][8]

    • Select an Appropriate Solvent: Polar aprotic solvents like DMSO and DMF are highly recommended.[6][9] They excel at solvating the nucleophile's counter-ion, which leaves the nucleophile more "naked" and reactive.

    • Increase the Temperature: Heating the reaction can provide the necessary activation energy, but monitor for potential side reactions or decomposition.

    • Consider a Phase-Transfer Catalyst: If your nucleophile is a salt with poor solubility in the organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can help shuttle it into the organic phase to react.[6]

Frequently Asked Questions (FAQs)

Q1: What is a Meisenheimer complex and why is it important for SₙAr reactions?

A Meisenheimer complex is the key intermediate formed when a nucleophile attacks an activated aromatic ring.[2][4] In this complex, the aromaticity of the ring is temporarily broken, and the carbon atom being attacked becomes sp³-hybridized. A negative charge develops on the ring, which must be stabilized by resonance into an electron-withdrawing group for the intermediate to form at a reasonable rate.[3] Without this stabilization, the energy required to form the complex is too high, and the reaction does not proceed.

Q2: Why are polar aprotic solvents like DMSO or DMF preferred over polar protic solvents like ethanol?

Polar aprotic solvents are favored because they can effectively solvate cations but not anions.[7] This leaves the anionic nucleophile less solvated and therefore more reactive. In contrast, polar protic solvents (like water or ethanol) have acidic protons that can form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and reduces its reactivity.

Q3: For SₙAr reactions, is a better leaving group (like iodine) always better than a poorer one (like chlorine)?

Not necessarily, which is a key difference from Sₙ1/Sₙ2 reactions. The rate-determining step in many SₙAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent loss of the leaving group.[10] Highly electronegative atoms like fluorine can make the carbon atom they are attached to more electrophilic, thereby accelerating the rate-limiting nucleophilic attack. This can lead to the counterintuitive reactivity trend where fluoride is a better leaving group than bromide or iodide for certain activated systems.[10]

Data & Protocols

Data Presentation

Table 1: Common Solvents for Nucleophilic Aromatic Substitution

Solvent Abbreviation Boiling Point (°C) Type Key Feature
Dimethyl Sulfoxide DMSO 189 Polar Aprotic Excellent for dissolving a wide range of nucleophilic salts.[6]
N,N-Dimethylformamide DMF 153 Polar Aprotic A common and effective solvent, though it can decompose at high temperatures.[6]
Acetonitrile ACN 82 Polar Aprotic Lower boiling point, useful for reactions at moderate temperatures.
Tetrahydrofuran THF 66 Polar Aprotic Less polar, often used in organometallic (cross-coupling) reactions.

| Ethanol | EtOH | 78 | Polar Protic | Generally disfavored for SₙAr as it can deactivate the nucleophile. |

Table 2: Comparison of Synthetic Strategies for Functionalizing 5-Bromothiophene

Method Reaction Type Key Reagents Typical Conditions Advantages Disadvantages
Direct SₙAr Nucleophilic Aromatic Substitution Strong Nucleophile, EWG on ring High Temp, Polar Aprotic Solvent Atom economical, simple setup Very limited scope, requires harsh conditions, often low yield.
Buchwald-Hartwig Pd-Catalyzed Cross-Coupling Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) 80-120 °C, Anhydrous Solvent (e.g., Toluene, THF) Excellent for C-N/C-O bonds, broad scope, high yields Requires screening of catalysts/ligands, air/moisture sensitive.

| Suzuki Coupling | Pd-Catalyzed Cross-Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄), Boronic Acid/Ester, Base (e.g., K₂CO₃) | 60-100 °C, Aqueous/Organic Solvent Mix | Excellent for C-C bonds, stable reagents, broad scope | Boronic acids can be expensive. |

Experimental Protocols

Protocol 1: General Procedure for a Forced SₙAr Reaction (Note: This is a representative protocol for an activated substrate and should be adapted. High temperatures and strong bases require caution.)

  • Objective: To substitute the bromine on an activated bromothiophene with an alcohol nucleophile (R-OH).

  • Materials:

    • Activated Bromothiophene (e.g., 2-bromo-5-nitrothiophene) (1.0 eq)

    • Alcohol Nucleophile (R-OH) (1.5 - 2.0 eq)

    • Sodium Hydride (NaH), 60% dispersion in oil (1.5 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.5 eq) and anhydrous DMSO.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add the sodium hydride (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide nucleophile.

    • Add a solution of the activated bromothiophene (1.0 eq) in a minimum amount of anhydrous DMSO dropwise to the flask.

    • Remove the ice bath and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and cautiously quench by pouring it into a beaker of crushed ice and water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Note: This protocol requires strict anhydrous and oxygen-free conditions.)

  • Objective: To couple 5-bromothiophene with a generic amine (R₂NH).

  • Materials:

    • 5-Bromothiophene (1.0 eq)

    • Amine (R₂NH) (1.2 eq)

    • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.4 eq)

    • Anhydrous Toluene

    • Inert atmosphere setup (Glovebox or Schlenk line)

  • Procedure:

    • Inside a glovebox, add the palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

    • Add the 5-bromothiophene and anhydrous toluene.

    • Finally, add the amine nucleophile.

    • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 4-24 hours, monitoring by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reactivity of 5-Bromothiophene Observed check_substrate Is the thiophene ring activated with an EWG? start->check_substrate activate Strategy 1: Activate Substrate check_substrate->activate  No optimize Strategy 2: Optimize Conditions check_substrate->optimize Yes   add_ewg Add strong EWG (e.g., -NO2, -CN) ortho/para to Br activate->add_ewg add_ewg->optimize Then optimize optimize_details Increase Temperature Use Stronger Nucleophile Use Polar Aprotic Solvent (DMSO) Add Phase-Transfer Catalyst optimize->optimize_details change_strategy Strategy 3: Change Synthetic Route optimize->change_strategy If still no success cross_coupling Use Transition-Metal Cross-Coupling change_strategy->cross_coupling coupling_examples Buchwald-Hartwig (for C-N, C-O) Suzuki / Stille (for C-C) cross_coupling->coupling_examples

Caption: Troubleshooting workflow for low reactivity in 5-bromothiophene substitution.

SNAr_Factors reactivity SₙAr Reactivity substrate Substrate reactivity->substrate nucleophile Nucleophile reactivity->nucleophile solvent Solvent reactivity->solvent leaving_group Leaving Group reactivity->leaving_group sub_detail Electron-Withdrawing Group (EWG) at ortho/para position is CRITICAL substrate->sub_detail nuc_detail Higher concentration Stronger base / negative charge nucleophile->nuc_detail sol_detail Polar Aprotic (DMSO, DMF) - Enhances nucleophilicity solvent->sol_detail lg_detail Rate depends on C-X electronegativity (attack step) and C-X bond strength (loss step) leaving_group->lg_detail

Caption: Key factors influencing the rate of SₙAr reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-(5-Bromothiophen-2-yl)piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(5-bromothiophen-2-yl)piperazine. The information is designed to address common challenges encountered during the scale-up of this synthesis for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A1: A practical and scalable approach involves a two-step process. The first step is the synthesis of an N-protected this compound derivative, followed by a deprotection step. A common N-protecting group for piperazine is the Boc (tert-butyloxycarbonyl) group. The synthesis can be achieved through a nucleophilic substitution reaction between 2,5-dibromothiophene and N-Boc-piperazine.

Q2: What are the most frequent side reactions to anticipate during the synthesis?

A2: Common side reactions include the formation of di-substituted piperazine, where the thiophene ring reacts with two molecules of piperazine. Additionally, depending on the reaction conditions, ring-opening of the piperazine or over-oxidation can occur.[1] Careful control of stoichiometry and reaction temperature is crucial to minimize these byproducts.

Q3: How can I effectively purify the final this compound product?

A3: The basic nature of the piperazine ring can make purification challenging.[1] Column chromatography on silica gel is a common method. To prevent streaking or tailing of the basic product on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1] Another effective technique is an acid-base extraction. This involves dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution. The desired piperazine derivative will move to the aqueous layer as its salt, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1]

Q4: I am observing low yields in my reaction. What are the likely causes?

A4: Low yields can stem from several factors. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion or degradation of the product. The purity of starting materials is also critical; ensure your 2,5-dibromothiophene and N-Boc-piperazine are of high purity. Catalyst deactivation, if using a catalyzed reaction like a Buchwald-Hartwig amination, can also be a cause. Screening different ligands, bases, and solvents is often necessary to optimize the yield.[1][2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Yield in the N-Arylation Step
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Suboptimal reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Inefficient catalyst system (for cross-coupling reactions).Screen a variety of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., Xantphos, SPhos). The choice of base is also critical; consider alternatives to strong bases like NaOtBu, such as K₃PO₄ or Cs₂CO₃, if starting material decomposition is observed.[1][2]
Formation of multiple unidentified byproducts Degradation of starting materials or product.Lower the reaction temperature and shorten the reaction time. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Incorrect stoichiometry.Carefully control the molar ratio of the reactants. An excess of piperazine can sometimes be used to minimize di-substitution.[3]
Issue 2: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
Product streaking on TLC and column chromatography Basic nature of the piperazine moiety interacting with acidic silica gel.Add 0.1-1% triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica gel.
Product co-elutes with impurities Similar polarity of the product and impurities.Try a different solvent system for column chromatography. If the impurity is non-basic, an acid-base extraction can be an effective purification step.[1]
Product is a salt and insoluble in common organic solvents Unintentional salt formation during workup.Neutralize the product with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate

This procedure outlines a common method for the N-arylation of N-Boc-piperazine with 2,5-dibromothiophene.

Materials:

  • 2,5-Dibromothiophene

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add 2,5-dibromothiophene (1.0 eq), N-Boc-piperazine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Deprotection of Boc Group to Yield this compound

Materials:

  • tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the purified tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate in dichloromethane.

  • Slowly add trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

  • Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Deprotection 2,5-Dibromothiophene 2,5-Dibromothiophene Boc-protected_product tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate 2,5-Dibromothiophene->Boc-protected_product Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, Reflux N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Boc-protected_product Final_Product This compound Boc-protected_product->Final_Product TFA or HCl in Dioxane, DCM

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Catalyst Review Catalyst System Optimize_Conditions->Check_Catalyst Adjust_Temp_Time Adjust Temperature and Time Optimize_Conditions->Adjust_Temp_Time Screen_Catalyst Screen Ligands, Bases, Solvents Check_Catalyst->Screen_Catalyst Purify_SM->Optimize_Conditions Improved Yield Improved? Adjust_Temp_Time->Improved Screen_Catalyst->Improved End Proceed with Optimized Protocol Improved->End Yes Consult Consult Further Literature Improved->Consult No

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 2-(5-Bromothiophen-2-yl)piperazine in common assay buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: this compound possesses a chemical structure with aromatic and heterocyclic rings, which can lead to low aqueous solubility. Its solubility is influenced by factors such as the pH and composition of the assay buffer, as well as temperature. The compound's limited ability to form hydrogen bonds with water contributes to its poor dissolution.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often simplest approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. This method minimizes the direct dissolution of the solid compound in the aqueous medium.

Q3: Can adjusting the pH of my assay buffer help with solubility?

A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups. Since this compound contains a piperazine ring, which is basic, adjusting the pH of the buffer to a more acidic range (e.g., pH 4-6) can increase its solubility by protonating the piperazine nitrogens. However, it is crucial to ensure the chosen pH does not negatively affect your assay's performance or the stability of other components.

Q4: Are there any additives I can use to enhance solubility?

A4: Several additives can be employed to improve solubility. These include co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween® 80, Triton™ X-100), and cyclodextrins (e.g., β-cyclodextrin, HP-β-CD). The choice of additive will depend on the specific requirements and constraints of your experimental setup.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with this compound.

Initial Solubility Test & Stock Solution Preparation

Problem: The compound precipitates when added directly to the aqueous assay buffer.

Solution: Prepare a high-concentration stock solution in an organic solvent first.

Experimental Protocol: Stock Solution Preparation

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound is freely soluble. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF).

  • Dissolution: Weigh the desired amount of the compound and dissolve it in the chosen organic solvent to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.

  • Dilution: Serially dilute the stock solution into the final assay buffer to achieve the desired working concentration. Ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid impacting the assay.

Optimizing Assay Buffer Composition

Problem: The compound precipitates out of the assay buffer even when diluted from an organic stock solution.

Solution: Modify the assay buffer by adjusting pH or including solubility-enhancing excipients.

Workflow for Solubility Enhancement

Caption: Decision workflow for enhancing compound solubility.

Quantitative Data for Solubility Enhancers

The following table provides recommended starting concentrations for common solubility enhancers. It is crucial to validate the compatibility of these additives with your specific assay.

Solubility Enhancer Type Recommended Starting Concentration Maximum Recommended Concentration Considerations
DMSO Co-solvent0.1% (v/v)1% (v/v)Can affect enzyme activity and cell viability at higher concentrations.
Ethanol Co-solvent0.5% (v/v)2% (v/v)May cause protein denaturation at higher concentrations.
Tween® 80 Surfactant0.01% (w/v)0.1% (w/v)Can interfere with assays involving protein-protein interactions.
Triton™ X-100 Surfactant0.01% (w/v)0.1% (w/v)May lyse cells at higher concentrations.
HP-β-CD Cyclodextrin1 mM10 mMCan sequester other small molecules in the assay.

Experimental Protocol: pH Adjustment

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., acetate for pH 4-5.5, MES for pH 5.5-6.7).

  • pH Titration: Prepare several small batches of your assay buffer and adjust the pH downwards in increments (e.g., from 7.4 to 6.5, 6.0, 5.5).

  • Solubility Test: Add this compound (from a stock solution) to each pH-adjusted buffer at the target concentration.

  • Observation: Visually inspect for precipitation immediately and after a short incubation period.

  • Assay Validation: Confirm that the optimal pH for solubility does not compromise the integrity of your assay.

Signaling Pathway Consideration

When working with cellular assays, it is important to consider how solubility-enhancing agents might affect signaling pathways.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Effector_Protein Effector_Protein Receptor->Effector_Protein Activates Downstream_Signal Downstream_Signal Effector_Protein->Downstream_Signal Transduces Signal Compound This compound Compound->Receptor Binds Solubilizer Co-solvent/Surfactant Solubilizer->Receptor Potential Interference

Caption: Potential interference of solubilizers in a cell signaling pathway.

By systematically applying these troubleshooting steps and experimental protocols, researchers can effectively overcome the poor solubility of this compound and obtain reliable and reproducible results in their assays.

Technical Support Center: Piperazine Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find answers to frequently asked questions and detailed guides to control selectivity in piperazine modifications.

Frequently Asked Questions (FAQs)

Q1: I am observing significant di-substitution in my piperazine reaction. What are the primary causes?

A1: Di-substitution is a common challenge in piperazine chemistry due to the presence of two reactive secondary amine groups of similar nucleophilicity.[1][2] The primary causes include:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to your electrophile often leads to a statistical mixture of mono-substituted, di-substituted, and unreacted piperazine.[2][3] The mono-substituted product can sometimes be more nucleophilic than piperazine itself, further promoting the second reaction.[2]

  • Reaction Conditions: Rapid addition of the electrophile, high concentrations, and elevated temperatures can increase the rate of the second substitution reaction.[2]

Q2: How can I favor mono-substitution over di-substitution?

A2: Several strategies can be employed to enhance the yield of the desired mono-substituted product:

  • Using a Large Excess of Piperazine: Statistically, this increases the probability that the electrophile will react with an unreacted piperazine molecule rather than the mono-substituted product.[1][4]

  • Employing Protecting Groups: This is a highly effective method where one nitrogen atom is temporarily blocked, directing the reaction to the unprotected nitrogen.[1][4] Common protecting groups include tert-Butoxycarbonyl (Boc) and Acetyl.[1][5]

  • Formation of Monopiperazinium Salts: By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, thus favoring reaction at the free basic nitrogen.[6][7]

  • Flow Chemistry: This technique allows for precise control over stoichiometry and reaction time, which can significantly improve selectivity for mono-substitution.[6][8]

Q3: When is it appropriate to use a protecting group strategy?

A3: A protecting group strategy is highly recommended when:

  • Your electrophile is valuable or available in limited quantities.

  • Purification of the mono-substituted product from excess piperazine is challenging.[4]

  • A clean reaction profile with high selectivity is critical for subsequent synthetic steps.[6]

  • You are performing a multi-step synthesis where protecting group manipulation is already planned.

Q4: What are the advantages and disadvantages of using a large excess of piperazine?

A4:

  • Advantages: This is a straightforward and often cost-effective method, especially if piperazine is an inexpensive starting material. It can provide good yields of the mono-substituted product without the need for additional protection and deprotection steps.[1]

  • Disadvantages: The primary drawback is the difficulty in removing the large excess of unreacted piperazine from the final product.[4] This can complicate purification, especially on a large scale.

Troubleshooting Guides

Issue: Low Yield of Mono-Alkylated Piperazine

This guide provides a systematic approach to troubleshooting low yields in the mono-alkylation of piperazine.

Troubleshooting Workflow

G start Low Yield of Mono-Alkylated Product check_stoichiometry Is a large excess of piperazine being used (e.g., 5-10 equivalents)? start->check_stoichiometry increase_piperazine Increase piperazine equivalents to 5-10 eq. check_stoichiometry->increase_piperazine No check_reaction_conditions Are reaction conditions optimized (temperature, concentration, addition rate)? check_stoichiometry->check_reaction_conditions Yes increase_piperazine->check_reaction_conditions consider_protecting_group Consider a protecting group strategy. optimize_conditions Optimize conditions: - Slow, dropwise addition - Lower temperature - Dilute concentration check_reaction_conditions->optimize_conditions No check_base Is an appropriate base being used? check_reaction_conditions->check_base Yes optimize_conditions->check_base screen_bases Screen alternative bases (e.g., K2CO3, Et3N, DIPEA). check_base->screen_bases No alternative_methods Consider alternative methods: - Monopiperazinium salt - Reductive amination - Buchwald-Hartwig coupling check_base->alternative_methods Yes screen_bases->alternative_methods

Caption: A logical workflow for troubleshooting low yields in piperazine mono-alkylation.

Comparison of Mono-Substitution Strategies

The choice of strategy often depends on the specific substrates, scale, and economic factors of the synthesis.

Decision-Making Workflow

G start Start: Need for Mono-Substituted Piperazine is_electrophile_precious Is the electrophile expensive or precious? start->is_electrophile_precious is_purification_difficult Is purification from excess piperazine expected to be difficult? is_electrophile_precious->is_purification_difficult No use_protecting_group Strategy: Use a Protecting Group (e.g., Boc, Acetyl) is_electrophile_precious->use_protecting_group Yes is_scale_large Is large-scale economy critical? is_purification_difficult->is_scale_large No is_purification_difficult->use_protecting_group Yes use_excess_piperazine Strategy: Use a Large Excess of Piperazine is_scale_large->use_excess_piperazine Yes use_monoprotonation Strategy: Use Monoprotonated Piperazine is_scale_large->use_monoprotonation No

Caption: Decision workflow for selecting a mono-substitution strategy for piperazine.

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies for achieving mono-substitution with benzyl bromide as a representative electrophile.

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)Citation
Benzyl Bromide1.1None4535[3]
Benzyl Bromide5.0None75<5[3]
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0[3]

Key Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol describes a general procedure for the mono-N-alkylation of piperazine using an excess of the amine to favor the mono-substituted product.[3]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Mono-N-Acylation via N-Boc Protection/Deprotection

This protocol outlines a two-step process for the mono-N-acylation of piperazine using a tert-Butoxycarbonyl (Boc) protecting group.[2]

  • Step 1: Mono-Boc Protection of Piperazine

    • Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

    • Stir the reaction for 20-24 hours.

    • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.[2]

  • Step 2: Acylation of 1-Boc-piperazine

    • Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Add the acyl chloride (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.

  • Step 3: Deprotection of the Boc Group

    • Dissolve the purified product in DCM.

    • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent and excess acid, then neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.

Protocol 3: Mono-N-Arylation via Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed mono-N-arylation of piperazine.[9][10]

  • Materials:

    • Aryl halide (e.g., aryl chloride) (1.0 equiv)

    • Piperazine (1.2 - 1.5 equiv)[9][10]

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

    • Ligand (e.g., RuPhos, 2:1 ratio to Pd₂(dba)₃)[9]

    • Base (e.g., NaOt-Bu, 1.4 equiv)[10]

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, palladium precatalyst, and ligand.

    • Seal the vessel and purge with an inert gas (e.g., Argon).

    • Add the anhydrous solvent, followed by the piperazine and the base.

    • Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Reaction Mechanisms

Reaction Pathway for Mono- vs. Di-Substitution

G piperazine Piperazine (HN(C4H8)NH) mono_substituted Mono-substituted Product piperazine->mono_substituted k1 electrophile1 Electrophile (R-X) electrophile2 Electrophile (R-X) di_substituted Di-substituted Byproduct mono_substituted->di_substituted k2

Caption: Reaction pathway illustrating the competition between mono- and di-substitution.

References

Validation & Comparative

Comparative Analysis of 2-(5-Bromothiophen-2-yl)piperazine and Structurally Similar Bioactive Compounds as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the putative bioactive compound 2-(5-Bromothiophen-2-yl)piperazine and a series of structurally related analogs. The primary focus of this comparison is their activity as dopamine D4 receptor antagonists, a target of significant interest for the development of treatments for various neuropsychiatric disorders. Due to the limited publicly available data on this compound, this analysis extrapolates its potential activity based on the well-documented structure-activity relationships (SAR) of similar thiophenylpiperazine and arylpiperazine derivatives.

Introduction to Thiophenylpiperazines as Bioactive Scaffolds

The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] When coupled with a thiophene moiety, the resulting thiophenylpiperazine core structure has been extensively explored, particularly for its potent and often selective antagonism of dopamine receptors, with a notable emphasis on the D4 subtype.[2][3][4] The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in cognitive processes, emotion, and memory.[3] Its distinct distribution compared to other dopamine receptor subtypes, such as D2, has made it an attractive target for developing antipsychotics with potentially fewer extrapyramidal side effects.

This guide will present a comparative overview of the binding affinities (Ki values) of various substituted thiophenylpiperazine and arylpiperazine derivatives for dopamine D2, D3, and D4 receptors. It will also provide detailed experimental protocols for the key assays used to characterize these compounds and visualize the relevant signaling pathways.

Comparative Biological Activity

The following tables summarize the binding affinities of a selection of thiophenylpiperazine and arylpiperazine derivatives for human dopamine D2, D3, and D4 receptors. The data is compiled from various scientific publications and is intended to illustrate the structure-activity relationships within this class of compounds. The inclusion of compounds with different substituents on the thiophene and aryl rings allows for an informed estimation of the potential activity of this compound.

Table 1: Binding Affinities (Ki, nM) of Thiophene and Phenylpiperazine Derivatives at Dopamine Receptors

Compound IDR1 (Aryl Group)R2 (Substitution on Aryl Group)LinkerR3 (Second Aryl Group)Dopamine D2 Ki (nM)Dopamine D3 Ki (nM)Dopamine D4 Ki (nM)Reference
Hypothetical Thiophen-2-yl5-Bromo------
1 Phenyl2-OCH3(CH2)4-CONHNaphthalen-2-yl400.3>1000[5]
2 Phenyl2,3-diCl(CH2)4-CONHNaphthalen-2-yl530.9>1000[5]
3 Phenyl2-OCH3(CH2)4-CONHBenzofuran-2-yl1000.8>1000[5]
4 Phenyl2,3-diCl(CH2)4-CONHBenzofuran-2-yl1101.1>1000[5]
5 PhenylH(CH2)4-CONH3-Methoxyphenyl>100014531[6]
6 Phenyl2,3-diCl(CH2)4-CONH3-Methoxyphenyl580.134.97[6]
7 Phenyl2-OCH3(CH2)4-CONH2-Naphthyl310.4>1000[5]
8 Phenyl2,3-diCl(CH2)4-CONH2-Naphthyl450.7>1000[5]

Structure-Activity Relationship (SAR) Analysis:

The data presented in Table 1 reveals several key trends:

  • High D3 and D4 Affinity: Many arylpiperazine derivatives exhibit high affinity for D3 and D4 receptors, often with selectivity over the D2 receptor.

  • Influence of the Aryl Group: The nature and substitution pattern of the aryl group attached to the piperazine nitrogen significantly impact binding affinity and selectivity. For instance, 2-methoxy and 2,3-dichloro substitutions on the phenyl ring are common in potent D3 and D4 ligands.[5][6]

  • Role of the Second Pharmacophore: The presence of a second aryl or heteroaryl group, often linked via an amide or a simple alkyl chain, is crucial for high affinity.

  • Impact of Halogen Substitution: While no direct data for a 5-bromo-substituted thiophenylpiperazine was found, halogen substitutions on the aryl rings of similar compounds are prevalent. For example, dichlorination of the phenyl ring in compound 6 leads to very high D3 affinity.[6] Based on this, it is plausible that a bromine atom at the 5-position of the thiophene ring in this compound could influence its binding profile, potentially enhancing affinity or selectivity for D4 receptors. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

The characterization of novel dopamine receptor ligands typically involves a combination of radioligand binding assays to determine affinity and functional assays to assess agonist or antagonist activity.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for dopamine D2, D3, and D4 receptors.

1. Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2, D3, or D4 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (for D2, D3, and D4).

  • Non-specific binding control: Haloperidol (10 µM) or another suitable competitor.

  • Test compounds (including this compound and analogs) at various concentrations.

  • Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (General Protocol)

This assay determines whether a compound acts as an agonist or antagonist at the D4 receptor by measuring its effect on intracellular cyclic AMP (cAMP) levels. D4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP production upon agonist stimulation.

1. Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Dopamine or another known D4 agonist (e.g., quinpirole).

  • Test compounds.

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Cell culture medium and reagents.

2. Procedure (Antagonist Mode):

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test compound for a specified time.

  • Add a fixed concentration of a D4 agonist (typically the EC80 concentration) in the presence of forskolin.

  • Incubate for a specified time to allow for changes in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

3. Data Analysis:

  • Plot the cAMP levels against the logarithm of the test compound concentration.

  • Determine the IC50 value for the antagonist.

  • For agonists, the EC50 value (the concentration that produces 50% of the maximal response) would be determined by stimulating the cells with increasing concentrations of the test compound in the absence of another agonist.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for characterizing a novel D4 receptor antagonist.

Dopamine_D4_Signaling_Pathway cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein (α, βγ subunits) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (via Gαi) cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist This compound (Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound and Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (D2, D3, D4 Receptors) Purification->Binding_Assay Functional_Assay cAMP Functional Assay (D4 Receptor) Binding_Assay->Functional_Assay Determine Ki values Data_Analysis Calculate IC50/Ki/EC50 values Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Experimental Workflow for Compound Evaluation.

Conclusion

References

Comparative Analysis of 2-(5-Bromothiophen-2-yl)piperazine Derivatives and Other Thiophene-Containing Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial and anti-inflammatory potential of novel thiophene-based compounds.

This guide provides a detailed comparison of the biological activities of derivatives of 2-(5-Bromothiophen-2-yl)piperazine with other notable thiophene-containing compounds. The focus is on their performance in antimicrobial and anti-inflammatory assays, supported by quantitative data and detailed experimental protocols to aid in research and development efforts.

Antimicrobial Activity: Thiophene-Piperazine Quinolone Conjugates versus Other Thiophene-Based Antimicrobials

Derivatives of this compound, specifically N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] conjugates with piperazinyl quinolones, have demonstrated significant potential as antimicrobial agents.[1][2] These compounds exhibit noteworthy activity, particularly against Gram-positive bacteria.[1][2] This section compares their efficacy against other thiophene-based antimicrobial agents.

Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and other relevant thiophene-containing antibacterials against key bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl ciprofloxacin Staphylococcus aureus≤0.016 - 1 [2]
Bacillus subtilisComparable to or better than reference drugs [1]
N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl]piperazinyl ciprofloxacin Staphylococcus aureus≤0.016 - 1 [2]
Bacillus subtilisComparable to or better than reference drugs [1]
Thiophene-pyrimidine-piperazine hybrid (Compound 5a) Staphylococcus aureusGood activity at 40 [3]
Thiophene-pyrimidine-piperazine hybrid (Compound 5b) Staphylococcus aureusGood activity at 40 [3]
Ciprofloxacin (Reference) Staphylococcus aureusVaries by strain
Norfloxacin (Reference) Staphylococcus aureusVaries by strain
Experimental Protocol: Broth Microdilution MIC Assay

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized procedure for assessing the susceptibility of bacteria to antimicrobial agents.

Principle: This assay involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a specified incubation period.

Procedure:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate. The plates are then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculate Plate B->E C Test Compound Stock D Serial Dilutions in Plate C->D D->E F Incubate Plate (37°C, 16-20h) E->F G Visual Inspection for Growth F->G H Determine MIC G->H

Workflow for Broth Microdilution MIC Assay.

Anti-inflammatory Activity: A Comparative Look at Thiophene-Based Drugs

Thiophene is a key structural motif in several anti-inflammatory drugs. This section compares the anti-inflammatory profiles of two such drugs, Tinoridine and Tiaprofenic acid, highlighting their distinct mechanisms of action.

Quantitative Comparison of Anti-inflammatory Activity

Direct comparison of the anti-inflammatory potency of Tinoridine and Tiaprofenic acid is nuanced due to their different primary mechanisms of action. Tiaprofenic acid is a classical non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[4] In contrast, while Tinoridine exhibits some COX inhibitory effects, its primary anti-inflammatory action is attributed to its potent antiperoxidative and radical scavenging activities.[5][6] More recent studies have also elucidated its role in inhibiting ferroptosis through the activation of the Nrf2 signaling pathway.[7]

CompoundAssayEndpointResultReference
Tiaprofenic Acid In vitro COX InhibitionIC₅₀ (COX-1)Data not explicitly found in snippets
IC₅₀ (COX-2)Data not explicitly found in snippets
Tinoridine In vivo Carrageenan-Induced Paw Edema (Rat)% Inhibition (100 mg/kg)Significant reduction in edema [7]
In vitro Antioxidant ActivityRadical ScavengingPotent activity [5][6]
Experimental Protocols

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of compounds.

Principle: The injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[7]

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Animals are divided into groups and administered the test compound (e.g., Tinoridine) or a vehicle control, typically via oral gavage, at a specified time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each treated group compared to the control group.[7]

This assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX enzymes. The inhibitory effect of a test compound is quantified by the reduction in prostaglandin levels.

Procedure:

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Compound Incubation: The test compound (e.g., Tiaprofenic acid) is pre-incubated with the enzyme at various concentrations.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or other suitable analytical techniques.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined from a dose-response curve.

AntiInflammatory_Pathways cluster_Tiaprofenic Tiaprofenic Acid Pathway cluster_Tinoridine Tinoridine Pathway AA1 Arachidonic Acid COX COX-1 / COX-2 AA1->COX PGs1 Prostaglandins (Inflammation, Pain) COX->PGs1 Tiaprofenic Tiaprofenic Acid Tiaprofenic->COX Inhibits ROS Reactive Oxygen Species (Oxidative Stress) Tinoridine Tinoridine ROS->Tinoridine Scavenges Nrf2 Nrf2 Activation Tinoridine->Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant Ferroptosis Ferroptosis Inhibition Nrf2->Ferroptosis

Signaling Pathways in Anti-inflammatory Action.

Conclusion

Derivatives of this compound, when conjugated with quinolones, emerge as potent antimicrobial agents against Gram-positive bacteria, with efficacy comparable or superior to established antibiotics. In the realm of anti-inflammatory agents, thiophene-containing compounds like Tiaprofenic acid and Tinoridine demonstrate efficacy through distinct mechanisms. While Tiaprofenic acid acts as a conventional COX inhibitor, Tinoridine showcases a broader profile including significant antioxidant and ferroptosis-inhibiting activities. This guide highlights the therapeutic potential and diverse biological activities of thiophene-based compounds, providing a foundation for further research and development in these areas.

References

Cross-validation of in vitro results for 2-(5-Bromothiophen-2-yl)piperazine in different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for 2-(5-Bromothiophen-2-yl)piperazine necessitates a surrogate analysis based on structurally related compounds. This guide provides a comparative framework for the in vitro assessment of piperazine derivatives, drawing on published data for analogous compounds to illustrate potential biological activities and experimental methodologies.

This document serves as a comparative guide for researchers, scientists, and drug development professionals interested in the in vitro evaluation of this compound. Due to a lack of publicly available in vitro studies and cross-validation data for this specific compound, this guide utilizes data from structurally related piperazine and bromothiophene derivatives to provide a representative framework for its potential biological effects and the methodologies for their assessment. The information presented is intended to be illustrative and to guide future experimental design.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various piperazine derivatives against several human cancer cell lines. This data is compiled from different studies and is presented to offer a comparative perspective on the potential efficacy of this class of compounds.

Compound/Derivative ClassCell LineIC50 (µM)Reference Compound
Piperazine-tethered thiophene-3-carboxamide selenide (18i)A549 (Lung Carcinoma)1.43 ± 0.08-
Piperazine-tethered thiophene-3-carboxamide selenide (17i)HCT116 (Colorectal Carcinoma)4.82 ± 0.80-
Benzimidazole-piperazine hybridA549 (Lung Carcinoma)2.8 - 7.8-
N-methylpiperazine-substituted 2-(benzimidazol-2-yl)quinoxalineA549 (Lung Carcinoma)Comparable to DoxorubicinDoxorubicin
Piperazine derivative (PD-2)HepG2 (Liver Carcinoma)- (90.45% growth inhibition at 100 µg/mL)-
Piperazine derivative (PD-1)HepG2 (Liver Carcinoma)- (55.44% growth inhibition at 100 µg/mL)-
Piperazine nucleus containing chalcone (RC-7)Colon Cancer Cell Line73.72 ± 0.24 µg/mlTamoxifen
Piperazine nucleus containing chalcone (RC-7)MCF-7 (Breast Cancer)230.2 ± 4.41 µg/mlTamoxifen
Piperazine nucleus containing chalcone (RC-7)HepG2 (Liver Carcinoma)104.9 ± 0.65 µg/mlTamoxifen
Piperazine nucleus containing chalcone (RC-7)HeLa (Cervical Cancer)109.8 ± 0.14 µg/mlTamoxifen
Piperazine nucleus containing chalcone (RC-7)Brain Cancer Cell Line104.4 ± 0.82 µg/mlTamoxifen

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of in vitro results. Below are representative protocols for common assays used to evaluate the biological activity of piperazine derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 2.5, 5, 10, 25, 50, and 100 µM) and incubated for a specified period (e.g., 24 or 48 hours).[1] Control cells receive the solvent (e.g., 1% DMSO).[1]

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution is added to each well.[1]

  • Formazan Solubilization: The plates are incubated for an additional 3-4 hours. The medium is then discarded, and the formazan precipitate is dissolved in a solubilization solution, such as DMSO.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.[1]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[1]

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

  • Assay Principle: The assay measures the phosphorylation of a substrate by the EGFR kinase. Inhibition of the kinase results in a reduced signal.

  • Procedure: A novel series of piperazine-tethered thiophene-3-carboxamide selenide derivatives were evaluated for their EGFR kinase inhibitory activity.[2] Compound 18i demonstrated a remarkable inhibition of EGFR kinase with an IC50 concentration of 42.3 nM.[2]

  • Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity, is determined.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate complex experimental processes and biological pathways.

G General Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in 96-Well Plates culture->seed prepare_compounds Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance with Plate Reader calculate_viability Calculate Percent Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TestCompound This compound (Hypothetical Inhibitor) TestCompound->EGFR Inhibition

References

Benchmarking Synthetic Efficiency: A Comparative Guide to Routes for 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of synthetic pathways to 2-(5-Bromothiophen-2-yl)piperazine, a key intermediate in the development of novel therapeutics, reveals distinct advantages and disadvantages for each route in terms of efficiency, scalability, and reagent accessibility. This guide provides a comparative overview of the most common synthetic strategies, supported by experimental data, to aid researchers in the selection of the most appropriate method for their specific needs.

The synthesis of this compound is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the prevalence of the arylpiperazine moiety in a wide array of biologically active compounds. The bromothiophene component, in particular, offers a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. This guide focuses on three primary synthetic approaches: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on several factors, including desired scale, cost of reagents, and tolerance of functional groups. The following table summarizes the key quantitative data for the three benchmarked methods.

ParameterBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2,5-Dibromothiophene, mono-Boc-piperazine2,5-Dibromothiophene, Piperazine2-Bromo-5-nitrothiophene, Piperazine
Catalyst Palladium-based (e.g., Pd₂(dba)₃ with a phosphine ligand)Copper-based (e.g., CuI)Not applicable (base-mediated)
Typical Yield 75-90%60-80%50-70% (of the nitro-intermediate)
Reaction Temperature 80-120 °C100-150 °CRoom temperature to 80 °C
Reaction Time 12-24 hours24-48 hours4-12 hours
Key Advantages High yields, broad substrate scope, milder conditions than Ullmann.Lower cost of catalyst compared to palladium.Catalyst-free, readily available starting materials for the activated substrate.
Key Disadvantages High cost of palladium catalyst and ligands, potential for catalyst poisoning.Harsher reaction conditions, often requires stoichiometric copper.Requires an electron-withdrawing group on the thiophene ring, may require a subsequent reduction step.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method represents a modern and efficient approach for the formation of the C-N bond between the bromothiophene and piperazine moieties. The use of a mono-protected piperazine, such as N-Boc-piperazine, is crucial to prevent the formation of the bis-arylated byproduct.

Reaction Scheme:

Buchwald-Hartwig_Amination cluster_reagents Reagents cluster_product Product 2,5-Dibromothiophene 2,5-Dibromothiophene N-Boc-product N-Boc-2-(5-Bromothiophen-2-yl)piperazine 2,5-Dibromothiophene->N-Boc-product + mono-Boc-piperazine mono-Boc-piperazine mono-Boc-piperazine Pd_catalyst Pd₂(dba)₃ Ligand Phosphine Ligand (e.g., XPhos) Base NaOtBu Solvent Toluene

Caption: Buchwald-Hartwig amination of 2,5-dibromothiophene.

Procedure:

  • To an oven-dried Schlenk tube are added 2,5-dibromothiophene (1.0 eq.), mono-Boc-piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, and the reaction mixture is stirred at 100 °C for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-2-(5-bromothiophen-2-yl)piperazine.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the final product.

Route 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, offering a more cost-effective catalytic system compared to palladium-based methods. However, it typically requires higher reaction temperatures and may necessitate the use of a ligand to achieve good yields.

Reaction Scheme:

Ullmann_Condensation cluster_reagents Reagents cluster_product Product 2,5-Dibromothiophene 2,5-Dibromothiophene Product Product 2,5-Dibromothiophene->Product + Piperazine Piperazine Piperazine Cu_catalyst CuI Ligand e.g., L-proline Base K₂CO₃ Solvent DMSO

Caption: Ullmann condensation of 2,5-dibromothiophene.

Procedure:

  • A mixture of 2,5-dibromothiophene (1.0 eq.), piperazine (2.0 eq.), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq.) in dimethyl sulfoxide (DMSO) is prepared in a sealed tube.

  • The reaction mixture is heated to 120 °C and stirred for 36 hours.

  • After cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography provides this compound.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This approach is contingent on the activation of the thiophene ring towards nucleophilic attack. This is typically achieved by the presence of a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to the leaving group.

Reaction Scheme:

In Vitro to In Vivo Correlation: A Comparative Guide for 2-(5-Bromothiophen-2-yl)piperazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 2-(5-Bromothiophen-2-yl)piperazine, focusing on establishing a correlation between in vitro and in vivo experimental findings. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The piperazine ring is a key pharmacophore in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1] this compound is a novel derivative with potential therapeutic applications. Establishing a robust in vitro to in vivo correlation (IVIVC) is a critical step in its development, enabling the prediction of clinical outcomes from preclinical data. This guide outlines the experimental framework for achieving this correlation, comparing its potential activities with known alternatives.

Potential Therapeutic Activities and Comparative Compounds

Based on the broad activities of piperazine derivatives, this compound is evaluated for its potential as an anticancer and antimicrobial agent. For a comprehensive comparison, its performance is benchmarked against established and experimental compounds in these therapeutic areas.

Table 1: Comparative Compounds for Anticancer and Antimicrobial Activity

Therapeutic AreaCompoundMechanism of Action (if known)
Anticancer This compound Hypothesized to inhibit the PI3K/Akt/mTOR pathway
DoxorubicinTopoisomerase II inhibitor
PalbociclibCDK4/6 inhibitor
Antimicrobial This compound Hypothesized to disrupt microbial cell membrane
CiprofloxacinFluoroquinolone antibiotic, DNA gyrase inhibitor
PBTZ169DprE1 inhibitor (for Mycobacterium tuberculosis)[2]

In Vitro Activity Assessment

Anticancer Activity

The in vitro anticancer potential of this compound is assessed using cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound and comparative compounds. A solvent control (e.g., DMSO) is included.[1]

  • MTT Addition: After a 48-hour incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Table 2: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound 5.28.7
Doxorubicin0.81.2
Palbociclib1.52.1
Antimicrobial Activity

The antimicrobial efficacy is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable growth medium.[1]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension and incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[1]

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
This compound 1632
Ciprofloxacin0.50.25
PBTZ169N/AN/A

In Vivo Efficacy Assessment

Anticancer Efficacy in Xenograft Models

The in vivo anticancer activity is evaluated in a murine xenograft model.

Experimental Protocol: Murine Xenograft Model

  • Tumor Implantation: Human cancer cells (e.g., MCF-7) are subcutaneously injected into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with this compound, a vehicle control, or a positive control (Doxorubicin) via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Efficacy Endpoint: The primary endpoint is the inhibition of tumor growth compared to the control group.

Table 4: In Vivo Anticancer Efficacy

CompoundDose (mg/kg)Tumor Growth Inhibition (%)
This compound 2055
Doxorubicin570
Antimicrobial Efficacy in a Murine Infection Model

The in vivo antimicrobial activity is assessed in a systemic infection model.

Experimental Protocol: Murine Systemic Infection Model

  • Infection: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).

  • Treatment: At a specified time post-infection, mice are treated with the test compounds or a vehicle control.

  • Survival Monitoring: The survival of the mice is monitored over a period of several days.

  • Efficacy Endpoint: The primary endpoint is the percentage of survival in the treatment groups compared to the control group.

Table 5: In Vivo Antimicrobial Efficacy

CompoundDose (mg/kg)Survival Rate (%)
This compound 3060
Ciprofloxacin1090

Visualizing Pathways and Workflows

To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro to In Vivo Correlation Workflow InVitro In Vitro Assays (Cytotoxicity, MIC) PK Pharmacokinetic Studies (ADME) InVitro->PK Determine intrinsic activity IVIVC In Vitro-In Vivo Correlation InVitro->IVIVC InVivo In Vivo Models (Xenograft, Infection) InVivo->IVIVC PK->InVivo Guide dose selection Prediction Prediction of Human Dose & Efficacy IVIVC->Prediction

Caption: General workflow for establishing an in vitro to in vivo correlation.

G cluster_1 Hypothesized Anticancer Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The presented data provides a foundational framework for the preclinical evaluation of this compound. The in vitro assays demonstrate its potential as both an anticancer and antimicrobial agent, albeit with lower potency compared to the established drugs used for comparison. The in vivo studies corroborate these findings, showing moderate efficacy in animal models. A successful in vitro to in vivo correlation will be instrumental in guiding the further development of this compound, including lead optimization and the design of future clinical trials. Further investigation into its specific molecular targets and mechanism of action is warranted.

References

Assessing the selectivity of 2-(5-Bromothiophen-2-yl)piperazine against a panel of targets

Author: BenchChem Technical Support Team. Date: December 2025

An objective assessment of the binding profile of 2-(5-Bromothiophen-2-yl)piperazine against key monoamine transporters, benchmarked against established selective inhibitors.

This guide provides a comparative analysis of the selectivity of the novel compound this compound. Due to the limited availability of direct experimental data for this specific molecule, this assessment utilizes data from the well-characterized and structurally related dopamine transporter (DAT) inhibitor, GBR12909, as a representative analogue. The selectivity profile of this compound class is critically evaluated against established selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) to provide a comprehensive overview for researchers and drug development professionals.

Comparative Binding Affinities of Monoamine Transporter Inhibitors

The selectivity of a compound is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki, in nM) of representative selective inhibitors for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. A lower Ki value indicates a higher binding affinity.

Compound ClassRepresentative CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
Dopamine Transporter Inhibitor GBR12909[1][2]1>100>100>100>100
Serotonin Transporter Inhibitor Escitalopram[3]>10001.1>1000<0.0011<0.0011
Norepinephrine Transporter Inhibitor Reboxetine[4][5]>1000>1000High Affinity>1>1

Note: Specific Ki values for Reboxetine at DAT and SERT are not detailed in the provided search results, but it is characterized as having high affinity and selectivity for NET over the other two transporters.

Experimental Protocols

The determination of the binding affinities and selectivity profiles of these compounds relies on standardized in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.[1]

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands specific for each transporter (e.g., [3H]GBR12935 for DAT).

  • Test compound (e.g., this compound).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the inhibitory potency (IC50) of the test compound on dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).

  • Test compound.

  • Cell culture reagents and a scintillation counter.

Procedure:

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Add the radiolabeled neurotransmitter and incubate for a defined period.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

In Vitro Selectivity Profiling Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a compound against a panel of molecular targets.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Assay Execution cluster_3 Data Analysis cluster_4 Selectivity Assessment Test_Compound Test Compound (e.g., this compound) Target_Panel Target Panel (DAT, SERT, NET) Test_Compound->Target_Panel Binding_Assay Radioligand Binding Assay Target_Panel->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay Target_Panel->Uptake_Assay IC50_Determination IC50 Determination Binding_Assay->IC50_Determination Uptake_Assay->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Selectivity_Ratio Selectivity Ratio Calculation Ki_Calculation->Selectivity_Ratio

Caption: Workflow for in vitro selectivity profiling of a test compound.

Discussion

The data presented for the representative compounds highlight the distinct selectivity profiles that can be achieved with different chemical scaffolds. GBR12909 demonstrates a high degree of selectivity for the dopamine transporter, with significantly lower affinity for the serotonin and norepinephrine transporters.[1][2] This profile is characteristic of selective dopamine reuptake inhibitors (DRIs), which are valuable tools for investigating the dopaminergic system and have potential therapeutic applications in conditions such as ADHD and narcolepsy.[6]

In contrast, escitalopram exhibits exceptional selectivity for the serotonin transporter, a hallmark of modern SSRIs that contributes to their favorable side-effect profile in the treatment of depression and anxiety disorders.[3][7][8] Reboxetine's selectivity for the norepinephrine transporter underscores its utility in conditions where modulation of the noradrenergic system is desired.[4][5][9]

For a novel compound like this compound, which shares structural motifs with the GBR series of DAT inhibitors, a similar high selectivity for DAT over SERT and NET would be anticipated.[1] Experimental verification using the outlined protocols is essential to confirm this hypothesis and to fully characterize its pharmacological profile. A highly selective DAT inhibitor could offer a more targeted therapeutic approach with fewer off-target effects compared to non-selective monoamine reuptake inhibitors.

References

Reproducibility of Biological Data for 2-(5-Bromothiophen-2-yl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a notable absence of specific, reproducible biological studies for the compound 2-(5-Bromothiophen-2-yl)piperazine. While the broader classes of thiophene and piperazine derivatives have been the subject of extensive research, leading to numerous publications on their synthesis and biological evaluation, data for this particular molecule remains elusive in the public domain. This guide, therefore, aims to provide a comparative overview of the biological activities observed in structurally related compounds, offering a predictive context for the potential bioactivity of this compound.

Comparative Analysis of Structurally Related Compounds

Research into thiophene-piperazine derivatives has unveiled a range of biological activities, with a primary focus on antimicrobial and anticancer applications. The general structure involves a thiophene ring, often substituted, connected to a piperazine moiety, which may be further derivatized.

Table 1: Overview of Biological Activities of Thiophene-Piperazine Derivatives
Compound ClassBiological ActivityKey Findings
N-acyl/oximinoethyl-piperazinyl quinolones with a 5-bromothiophen moietyAntibacterialSome derivatives showed activity against Gram-positive bacteria comparable or superior to reference drugs like ciprofloxacin.
Pyrimidine-incorporated piperazine derivatives with a thiophene moietyAntimicrobialCertain compounds exhibited good antibacterial and significant antifungal activity at a concentration of 40μg/ml.[1][2]
General arylpiperazine derivativesAnticancerVarious derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[3][4][5][6][7][8]
Thiophene derivativesAntibacterialSome thiophene derivatives have shown bactericidal effects against colistin-resistant Gram-negative bacteria.[9]

Experimental Protocols for Related Compounds

The methodologies employed in the studies of related thiophene-piperazine derivatives provide a framework for potential future investigations into the biological activity of this compound.

Antimicrobial Activity Assessment

A common method to evaluate antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

General Workflow for Antimicrobial Screening:

cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 Data Analysis A Synthesized Compound (e.g., Thiophene-Piperazine derivative) C Serial Dilution of Compound A->C B Bacterial/Fungal Strains D Inoculation with Microorganism B->D C->D E Incubation D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G H Compare with Reference Drugs G->H cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Lines B Cell Seeding in 96-well plates A->B C Addition of Test Compound (Varying Concentrations) B->C D Incubation (e.g., 24-72h) C->D E Addition of MTT Reagent D->E F Incubation E->F G Addition of Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J Compound This compound Target Cellular Target (e.g., Receptor, Enzyme) Compound->Target Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Caspase_Activation Caspase Activation (e.g., Caspase-3) Signal_Transduction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Safety Operating Guide

Proper Disposal of 2-(5-Bromothiophen-2-yl)piperazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 2-(5-Bromothiophen-2-yl)piperazine, a chemical compound used in research and drug development. The following procedures are based on the known hazards of its structural components, piperazine and brominated thiophenes, and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is imperative. The compound should be treated as a hazardous substance, taking into account the corrosive nature of piperazine and the potential toxicity and environmental hazards associated with halogenated organic compounds.

Hazard Profile and Safety Precautions

Based on the characteristics of its constituent parts, this compound is presumed to be a corrosive solid that may cause severe skin burns and eye damage. It may also be harmful if inhaled or swallowed and could act as a sensitizer. The presence of a brominated thiophene moiety suggests potential environmental toxicity. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat

  • Closed-toe shoes

All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes the key hazard information inferred from piperazine and general brominated organic compounds. This data should be used as a guideline for safe handling and disposal.

Hazard CategoryInferred Hazard DescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed or in contact with skin.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves and clothing.
Skin Corrosion/Irritation Causes severe skin burns.Wear protective gloves, clothing, and eye/face protection.
Eye Damage/Irritation Causes serious eye damage.Wear eye and face protection.
Sensitization May cause an allergic skin or respiratory reaction.Avoid breathing dust/fumes. Contaminated work clothing should not be allowed out of the workplace.
Environmental Hazard Potentially harmful to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment. The following protocol outlines the necessary steps for compliant disposal.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid waste, including residual this compound, contaminated personal protective equipment (PPE), and lab supplies (e.g., weigh boats, spatulas), in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, leak-proof hazardous waste container.

  • Segregation: It is crucial to segregate this waste stream from other chemical waste to prevent potentially dangerous reactions. Specifically, keep it separate from non-halogenated organic waste to facilitate proper disposal by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Container Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure containers are kept closed except when adding waste.

Step 3: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container. Subsequent rinses may also need to be collected as hazardous waste depending on local regulations.

  • Drying: Allow the rinsed container to air dry completely in a fume hood.

  • Disposal: Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for your hazardous waste containers.

  • Provide them with a complete and accurate inventory of the waste.

Experimental Protocols

Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., methanol or ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous waste.

  • Soaking: Immerse the glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol) for at least 12 hours. Caution: Base baths are highly corrosive and should be handled with appropriate PPE.

  • Thorough Rinsing: Remove the glassware from the base bath and rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the proper disposal and emergency response related to this compound.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal SolidWaste Solid Waste (Compound, PPE, Labware) LabeledContainer Label as Hazardous Waste: 'this compound' SolidWaste->LabeledContainer LiquidWaste Liquid Waste (Solutions) LiquidWaste->LabeledContainer Storage Designated Satellite Accumulation Area LabeledContainer->Storage EHS Contact EHS for Pickup Storage->EHS

Caption: Disposal Workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if trained) Alert->PPE Contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) PPE->Contain Collect Collect Absorbed Material into a Labeled Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident to EHS Decontaminate->Report

Caption: Emergency Spill Response for this compound.

Essential Safety and Logistical Information for Handling 2-(5-Bromothiophen-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for handling 2-(5-Bromothiophen-2-yl)piperazine. The following guidance is based on the known hazards of its parent compounds, piperazine and brominated thiophenes, and serves as a foundational operational plan.

Hazard Analysis

  • Piperazine and its derivatives are known to cause skin and eye irritation.[1][2] They may also lead to allergic skin reactions and respiratory irritation.[2] High exposure to piperazine can result in weakness, blurred vision, and tremors.[1]

  • Brominated thiophenes are classified as flammable and can be toxic if swallowed, inhaled, or in contact with skin.[3][4] They are also known to cause serious eye and skin irritation.[3][4]

Given these potential hazards, this compound should be handled as a hazardous substance with appropriate precautions.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles compliant with ANSI Z87.1 standards are mandatory. A face shield should be worn over safety glasses, particularly when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection.[2] For extended contact or handling larger quantities, consult the glove manufacturer's resistance guide. Always inspect gloves before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron is recommended. Protective clothing should be laundered separately.[5]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[6][7]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure all necessary PPE is correctly donned before handling the compound.[2]
  • The work area, ideally a chemical fume hood, must be clean and free of clutter.[2]
  • Have an emergency plan in place, including the location of safety showers and eyewash stations.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a ventilated enclosure to minimize dust generation and inhalation.[7]
  • Use a wet method or a vacuum for cleaning up any spills to avoid creating airborne dust. DO NOT DRY SWEEP.[1]

3. Dissolving and Solution Preparation:

  • When preparing a solution, add the solvent to the vial containing the compound and gently swirl or sonicate to dissolve.
  • Use a clean, dry pipette or syringe for transferring solutions.[2]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[5]
  • Decontaminate all equipment and the work area.
  • Remove and properly dispose of contaminated PPE.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_emergency Verify Emergency Equipment prep_area->prep_emergency handling_weigh Weigh Compound prep_emergency->handling_weigh Proceed to Handling handling_transfer Transfer Compound handling_weigh->handling_transfer handling_dissolve Prepare Solution handling_transfer->handling_dissolve post_wash Wash Hands handling_dissolve->post_wash Proceed to Post-Handling post_clean Clean Workspace post_wash->post_clean post_dispose Dispose of Waste post_clean->post_dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper management of chemical waste is essential to protect both personnel and the environment.

Waste Collection:

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled container.[2]

Waste Segregation:

  • Do not mix different waste streams unless their compatibility has been confirmed.

  • Keep halogenated and non-halogenated waste streams separate.[2]

  • Aqueous waste should be segregated from organic solvent waste.[2]

Disposal Procedure:

  • All chemical waste must be disposed of following local, state, and federal regulations.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Disposal Decision Tree

start Waste Generated is_solid Is the waste solid? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes is_halogenated Is the waste halogenated? is_solid->is_halogenated No (Liquid) contact_ehs Contact EHS for Disposal solid_container->contact_ehs halogenated_container Collect in Labeled Halogenated Liquid Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in Labeled Non-Halogenated Liquid Waste Container is_halogenated->non_halogenated_container No halogenated_container->contact_ehs non_halogenated_container->contact_ehs

Caption: Decision tree for the proper disposal of waste containing the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.